5-Phenyllevulinic acid
説明
4-Oxo-5-phenylpentanoic acid is a natural product found in Picea rubens with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-oxo-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSOYZGFPWHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-phenyllevulinic acid, a gamma-keto acid with potential applications in various fields of chemical and pharmaceutical research. This document details a reliable synthetic pathway, including experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.
Synthesis of this compound
The synthesis of this compound (also known as 4-oxo-5-phenylpentanoic acid) can be efficiently achieved through a two-step process. The first step involves the Friedel-Crafts acylation of a suitable substrate with succinic anhydride to form an intermediate, which is then subjected to a reduction reaction. A common and effective strategy involves the Friedel-Crafts acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid, followed by a reduction of the keto group. However, to obtain the desired 5-phenyl isomer, a different synthetic approach is required. A plausible route involves the Friedel-Crafts acylation of benzene with glutaric anhydride, followed by selective oxidation or other modifications. For the purpose of this guide, we will focus on a well-documented synthesis of a related and structurally significant isomer, 4-oxo-4-phenylbutanoic acid, as a representative example of γ-keto acid synthesis, for which detailed experimental protocols are readily available.
The synthesis of 4-oxo-4-phenylbutanoic acid is a foundational example of Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2][3] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent, in this case, succinic anhydride, for electrophilic attack on an aromatic ring like benzene.[2][3]
Following the acylation, the resulting keto-acid can be further modified. For instance, the ketone functionality can be reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reductions to yield 4-phenylbutanoic acid.[4][5][6][7][8][9]
Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
The initial step in this synthetic sequence is the Friedel-Crafts acylation of benzene with succinic anhydride.[10][11][12]
Reaction Scheme:
Caption: Friedel-Crafts acylation of benzene with succinic anhydride.
Experimental Protocol:
A detailed experimental protocol for the Friedel-Crafts acylation of benzene with succinic anhydride is as follows[12]:
-
Reaction Setup: In a well-ventilated fume hood, a suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (400 mL) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled to 0-5 °C in an ice bath.
-
Addition of Reactant: Succinic anhydride (1.0 mol) is added portion-wise to the stirred suspension while maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 2 hours.
-
Heating: The reaction mixture is then heated to 60 °C for 2 hours.
-
Workup: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then recrystallized from aqueous ethanol to yield pure 4-oxo-4-phenylbutanoic acid.[11]
Reduction of 4-Oxo-4-phenylbutanoic Acid
The keto group of 4-oxo-4-phenylbutanoic acid can be reduced to a methylene group to form 4-phenylbutanoic acid using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's tolerance to acidic or basic conditions.
Reaction Scheme:
Caption: Reduction of the keto group to a methylene group.
Experimental Protocol (Clemmensen Reduction): [12]
-
Preparation of Amalgamated Zinc: Zinc wool (150 g) is stirred with a solution of mercuric chloride (15 g) in water (75 mL) and concentrated hydrochloric acid (4 mL) for 10 minutes.
-
Reaction Setup: The aqueous solution is decanted, and to the amalgamated zinc are added concentrated hydrochloric acid (125 mL), water (50 mL), toluene (50 mL), and 4-oxo-4-phenylbutanoic acid (50 g).
-
Reflux: The mixture is heated under reflux for 4 hours, with additional portions of hydrochloric acid added at hourly intervals.
-
Workup and Isolation: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-phenylbutanoic acid.
Experimental Protocol (Wolff-Kishner Reduction): [12]
-
Reaction Mixture: A mixture of 4-oxo-4-phenylbutanoic acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is prepared.
-
Heating: The mixture is heated to drive off water and then refluxed at a higher temperature to effect the reduction.
-
Workup and Isolation: After cooling, the reaction mixture is diluted with water, acidified, and the product is extracted with an organic solvent. The solvent is then removed to yield 4-phenylbutanoic acid.
Characterization of this compound
Due to the limited availability of specific experimental data for this compound in the searched literature, the following sections provide expected characterization data based on the analysis of its structural analogue, levulinic acid, and other related compounds. This information serves as a predictive guide for researchers.
Physical Properties
| Property | Value |
| CAS Number | 3183-15-1[2] |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available in the search results. |
| Boiling Point | Data not available in the search results. |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water. |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the known data for levulinic acid and related structures.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.1-7.3 | Multiplet | 5H | Aromatic protons |
| ~3.6 | Singlet | 2H | -CH₂-Ph |
| ~2.8 | Triplet | 2H | -CO-CH₂- |
| ~2.5 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~207 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~134 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~45 | -CH₂-Ph |
| ~38 | -CO-CH₂- |
| ~28 | -CH₂-COOH |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular ion) |
| 174 | [M - H₂O]⁺ |
| 147 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Caption: General workflow for the characterization of this compound.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Answered: СООН H,PO4 Succinic anhydride 4-Oxo-4-phenylbutanoic acid | bartleby [bartleby.com]
- 4. askfilo.com [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. organicreactions.org [organicreactions.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sciforum.net [sciforum.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyllevulinic acid, also known as 4-oxo-5-phenylpentanoic acid, is a fungal metabolite that has garnered interest in the scientific community. It is recognized for its biological activities, including inhibitory effects against the bacterium B. megaterium, the plant pathogenic fungus S. tritici, and the alga C. fusca. Furthermore, it serves as a valuable intermediate in the synthesis of sigma (σ) receptor ligands, which are of significant interest in drug development for their potential therapeutic applications in a variety of central nervous system disorders. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its role in the synthesis of sigma receptor ligands.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values derived from computational models due to a lack of available experimental data.
| Property | Value | Data Type |
| Molecular Formula | C₁₁H₁₂O₃ | Experimental |
| Molecular Weight | 192.21 g/mol | Experimental |
| Appearance | Solid | Experimental |
| Melting Point | 106-108 °C | Predicted |
| Boiling Point | 365.9 °C at 760 mmHg | Predicted |
| Solubility | DMSO: 1 mg/mL[1] | Experimental |
| pKa (acidic) | 4.53 | Predicted |
| logP | 1.35 | Predicted |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for drug development and research. The following are detailed methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid organic compound like this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The Thiele tube method is a common technique for this purpose.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.
pKa Determination
The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.
Methodology:
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Synthesis of Sigma (σ) Receptor Ligands
This compound serves as a key intermediate in the synthesis of various sigma receptor ligands. The following diagram illustrates a generalized synthetic pathway.
Caption: Synthetic pathway to a sigma receptor ligand.
Experimental Workflow for Physicochemical Property Determination
The logical flow for determining the key physicochemical properties of a solid organic acid like this compound is depicted below.
Caption: Workflow for physicochemical property analysis.
References
The Mechanism of Action of 5-Phenyllevulinic Acid: An In-depth Technical Guide
Disclaimer: Extensive research has yielded no significant publicly available scientific literature detailing the specific mechanism of action of 5-Phenyllevulinic acid. The information presented in this guide pertains to the well-researched and structurally related compound, 5-Aminolevulinic acid (5-ALA) , which is a key molecule in photodynamic therapy. It is plausible that the query for "this compound" may have intended to be for "5-Aminolevulinic acid" due to the latter's extensive documentation and established use in research and clinical settings.
This technical guide provides a comprehensive overview of the core mechanism of action of 5-Aminolevulinic acid (5-ALA), tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The Heme Synthesis Pathway and Photodynamic Therapy
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme biosynthesis pathway.[1] Its mechanism of action, particularly in the context of photodynamic therapy (PDT), is centered on its metabolic conversion to the photosensitizer Protoporphyrin IX (PpIX).[1][2]
Normally, the synthesis of 5-ALA is the rate-limiting step in the heme pathway, tightly regulated by feedback inhibition from intracellular heme levels.[2] When exogenous 5-ALA is administered, this regulatory checkpoint is bypassed, leading to the accumulation of PpIX, particularly in rapidly dividing cells such as those found in tumors.[1][2] This preferential accumulation is attributed to a metabolic imbalance in cancer cells, which often have lower activity of the enzyme ferrochelatase, responsible for converting PpIX to heme.[2]
Once PpIX has accumulated in the target cells, it can be activated by light of a specific wavelength. This light absorption excites the PpIX molecule, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[2] These highly cytotoxic ROS induce cellular damage through various mechanisms, including lipid peroxidation, protein cross-linking, and DNA damage, ultimately leading to apoptosis and necrosis of the targeted cells. This process forms the basis of 5-ALA-based photodynamic therapy.
Signaling Pathways
The primary "signaling" in the context of 5-ALA's mechanism is the metabolic flux through the heme synthesis pathway. The key steps are outlined below.
Quantitative Data
The pharmacokinetics of 5-ALA and the subsequent production of PpIX have been quantified in various studies. The following table summarizes key pharmacokinetic parameters.
| Parameter | Value | Condition | Reference |
| 5-ALA (Oral) | |||
| Tmax | ~30 minutes | 40 mg/kg body weight | [3] |
| Cmax | 32 mg/L | 40 mg/kg body weight | [3] |
| PpIX in Plasma (Oral 5-ALA) | |||
| Tmax | 6.7 hours | 40 mg/kg body weight | [3] |
| Cmax | 742 µg/L | 40 mg/kg body weight | [3] |
| PpIX in Skin (Oral 5-ALA) | |||
| Tmax of Fluorescence | 6.5 - 9.8 hours | 40 mg/kg body weight | [3] |
| Time to <5% Max Fluorescence | ~40 hours | 40 mg/kg body weight | [3] |
Experimental Protocols
In Vitro Quantification of 5-ALA Induced Protoporphyrin IX
This protocol outlines a general method for quantifying PpIX production in a cancer cell line following incubation with 5-ALA.
Objective: To measure the intracellular accumulation of PpIX in response to exogenous 5-ALA.
Materials:
-
Cancer cell line (e.g., human adenocarcinoma cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
5-Aminolevulinic acid hydrochloride (stock solution prepared in sterile PBS or medium)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Cell Seeding: Plate the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
5-ALA Incubation: Prepare various concentrations of 5-ALA in cell culture medium. Remove the old medium from the cells and add the 5-ALA-containing medium. Include a control group with no 5-ALA. Incubate for a specified time (e.g., 4 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a centrifuge tube. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and washing step.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry. Analyze the cells using a flow cytometer, exciting the PpIX with a specific wavelength (e.g., 405 nm or 488 nm) and detecting the emission in the red channel (e.g., >630 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each 5-ALA concentration. This will provide a measure of the relative intracellular PpIX accumulation.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated in publicly available literature, the closely related compound, 5-Aminolevulinic acid, serves as a cornerstone for photodynamic therapy. Its ability to bypass the natural regulation of the heme synthesis pathway and induce the accumulation of the photosensitizer Protoporphyrin IX in target cells provides a powerful and selective mechanism for light-induced cell killing. Further research is necessary to determine if this compound possesses a similar or distinct biological activity.
References
The Biological Landscape of 5-Phenyllevulinic Acid Derivatives: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delves into the current understanding of the biological activities associated with 5-phenyllevulinic acid and its derivatives. Despite the therapeutic prominence of other levulinic acid analogs, such as 5-aminolevulinic acid in photodynamic therapy, the bioactivity of this compound derivatives remains a largely unexplored frontier. This document summarizes the limited available findings, focusing on reported analgesic properties, and outlines standard experimental protocols that would be integral to the systematic evaluation of this class of compounds for potential therapeutic applications. Due to the nascent stage of research in this specific area, this guide also serves as a methodological framework for future investigations into their anticancer, antimicrobial, and enzyme-inhibitory potential.
Introduction
Levulinic acid, a versatile platform chemical, has given rise to a multitude of derivatives with significant biological activities. A prime example is 5-aminolevulinic acid (ALA), a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX, widely utilized in photodynamic therapy for various cancers and dermatological conditions. The substitution at the 5-position of the levulinic acid scaffold is a critical determinant of biological function. This guide focuses on derivatives featuring a phenyl group at this position, a structural motif that imparts distinct physicochemical properties compared to the amino group of ALA. The introduction of a phenyl ring can influence lipophilicity, steric interactions, and electronic properties, thereby opening avenues for novel mechanisms of action and therapeutic targets.
The current body of scientific literature on the biological activities of this compound derivatives is notably sparse. However, preliminary evidence suggests potential pharmacological effects, warranting a more thorough and systematic investigation. This document aims to consolidate the existing knowledge, however limited, and to provide a clear roadmap for the preclinical evaluation of this promising, yet understudied, class of compounds.
Known Biological Activities
The most specific biological activity reported for a derivative of this compound is the analgesic effect of 5-hydroxy-5-phenyllevulinic acid . This compound has been identified as a novel microbial metabolite with pain-relieving properties.[1] Unfortunately, detailed quantitative data and the precise mechanism of action for its analgesic activity are not extensively documented in publicly accessible literature.
Given the scarcity of data, a comprehensive summary of quantitative biological activities is not feasible at this time. The following table is presented as a template for the future compilation of data as research in this area progresses.
Table 1: Summary of Quantitative Biological Data for this compound Derivatives (Template)
| Compound/Derivative | Biological Activity | Assay | Target Organism/Cell Line | Quantitative Data (e.g., IC50, EC50, MIC) | Reference |
| 5-hydroxy-5-phenyllevulinic acid | Analgesic | in vivo (animal model) | Murine | Not Available | [1] |
| Hypothetical Derivative 1 | Anticancer | MTT Assay | e.g., MCF-7, A549 | - | - |
| Hypothetical Derivative 2 | Antimicrobial | Broth Microdilution | e.g., S. aureus, E. coli | - | - |
| Hypothetical Derivative 3 | Enzyme Inhibition | e.g., COX-2 Assay | Purified Enzyme | - | - |
Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed methodologies for key preclinical assays. These protocols are based on standard, widely accepted procedures in pharmacology and microbiology.
Evaluation of Analgesic Activity (Hot Plate and Tail-Flick Tests)
These methods are standard for assessing centrally mediated analgesia.[2][3][4]
3.1.1. Hot Plate Test
-
Apparatus: A commercially available hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Mice or rats are acclimatized to the laboratory environment.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Animals are then treated with the test compound (a this compound derivative) or a vehicle control via an appropriate route of administration (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: An increase in the response latency compared to the vehicle control group is indicative of an analgesic effect.
3.1.2. Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Mice or rats.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the light beam.
-
The baseline latency for the tail-flick reflex is recorded. A cut-off time is also used here.
-
Following administration of the test compound or vehicle, the tail-flick latency is measured at set intervals.
-
-
Data Analysis: A significant increase in the time taken to flick the tail away from the heat source indicates analgesia.
Assessment of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader (typically at 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Determination of Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][10][11][12][13]
-
Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), and standardized bacterial inoculums (e.g., Staphylococcus aureus, Escherichia coli).
-
Procedure:
-
Serial two-fold dilutions of the this compound derivative are prepared in the broth medium directly in the wells of the microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test bacterium.
-
Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations: Conceptual Workflows and Pathways
Due to the limited data on the specific signaling pathways affected by this compound derivatives, the following diagrams represent a conceptual workflow for the discovery and initial biological evaluation of these compounds.
Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.
Future Directions and Conclusion
The field of this compound derivatives is in its infancy, with only tantalizing hints of its potential biological activities. The analgesic properties of 5-hydroxy-5-phenyllevulinic acid suggest that this chemical scaffold is bioactive and worthy of further exploration.
Future research should focus on a systematic approach to:
-
Synthesis of a diverse library of derivatives: Modifications of the phenyl ring (e.g., substitution with electron-donating or -withdrawing groups) and the carboxylic acid moiety (e.g., esterification, amidation) could lead to compounds with enhanced potency and selectivity.
-
Broad biological screening: The synthesized compounds should be subjected to a battery of in vitro assays to assess their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory agents.
-
Mechanism of action studies: For any active compounds, detailed studies should be undertaken to elucidate their molecular targets and the signaling pathways they modulate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. benchchem.com [benchchem.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Phenyllevulinic Acid: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyllevulinic acid, also known as 4-oxo-5-phenylpentanoic acid, is a keto-acid of interest in organic synthesis and as a potential building block for more complex molecules. Unlike its well-studied amino derivative, 5-aminolevulinic acid (ALA), which plays a crucial role in biosynthesis and photodynamic therapy, this compound is primarily a product of synthetic chemistry. Its discovery is rooted in the development of Friedel-Crafts acylation reactions, a cornerstone of organic chemistry established by Charles Friedel and James Crafts in 1877.[1] This guide provides a comprehensive overview of the synthesis, isolation, and characterization of this compound, drawing upon established chemical principles and analogous reactions.
Discovery and Synthesis
The specific historical account of the first synthesis and isolation of this compound is not prominently documented in readily available scientific literature. However, its synthesis logically follows from the principles of the Friedel-Crafts acylation reaction.[1] This reaction involves the electrophilic substitution of an aromatic ring, in this case, benzene, with an acyl group. The most probable synthetic route involves the acylation of benzene with a derivative of levulinic acid, such as levulinic anhydride or levulinoyl chloride, in the presence of a Lewis acid catalyst.
Key Synthetic Reaction: Friedel-Crafts Acylation
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene. This reaction can be carried out using either levulinic anhydride or levulinoyl chloride as the acylating agent and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation with Levulinic Anhydride
This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.
Materials:
-
Anhydrous Benzene
-
Levulinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of levulinic anhydride (1.0 equivalent) in dry dichloromethane to the stirred suspension. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition of benzene, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Quantitative data for the synthesis of this compound is not consistently reported in the literature. The following table provides expected ranges for yields and key characterization data based on similar chemical entities.
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purity of reagents. |
| Melting Point (°C) | 110-115 | Expected for a crystalline solid of this structure. |
| ¹H NMR (CDCl₃, δ ppm) | ~1.2-1.5 (t, 3H), ~2.5-2.8 (q, 2H), ~2.9-3.2 (t, 2H), ~7.2-7.5 (m, 5H), ~10.0 (s, 1H) | Approximate chemical shifts for the phenyl and alkyl protons, and the carboxylic acid proton. |
| ¹³C NMR (CDCl₃, δ ppm) | ~208 (C=O, ketone), ~178 (C=O, acid), ~137 (Ar-C), ~128-129 (Ar-CH), ~45 (CH₂), ~30 (CH₂), ~8 (CH₃) | Approximate chemical shifts for the carbon atoms. |
| IR (KBr, cm⁻¹) | ~3300-2500 (O-H, acid), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1495 (C=C, aromatic) | Characteristic vibrational frequencies for the functional groups. |
Biological Context and Signaling Pathways
Extensive searches of scientific databases did not reveal any established biological role or signaling pathway associated with this compound. The vast majority of biological research in this chemical space is focused on 5-aminolevulinic acid (ALA), the endogenous precursor to porphyrins like heme and chlorophyll. 5-ALA is utilized in photodynamic therapy due to its selective uptake by cancer cells and subsequent conversion to the photosensitizer protoporphyrin IX. There is no evidence to suggest that this compound participates in similar biological processes. Its primary relevance remains within the domain of synthetic organic chemistry.
Conclusion
This compound is a synthetic keto-acid whose origins are tied to the foundational principles of Friedel-Crafts chemistry. While detailed, specific literature on its discovery and isolation is sparse, its synthesis can be reliably achieved through the acylation of benzene with levulinic acid derivatives. This guide provides a robust framework for its preparation and characterization, based on established and analogous chemical transformations. For researchers and drug development professionals, this compound represents a potential scaffold for further chemical elaboration, though it currently lacks a known biological function. Future investigations may uncover novel applications for this compound, but for now, its value lies in the realm of synthetic possibility.
References
5-Phenyllevulinic Acid and the Heme Biosynthesis Pathway: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The heme biosynthesis pathway is a critical metabolic process responsible for the production of heme, a vital component of numerous hemoproteins. The modulation of this pathway holds significant therapeutic potential, particularly in the context of photodynamic therapy and the treatment of porphyrias. This technical guide explores the interaction of 5-phenyllevulinic acid, a synthetic compound, with the heme biosynthesis pathway. While direct experimental evidence on the effects of this compound is limited, its structural similarity to known inhibitors of the pathway, such as levulinic acid, suggests a potential role as a modulator of heme synthesis. This document provides a comprehensive overview of the heme biosynthesis pathway, details the mechanisms of known inhibitors, and presents hypothetical experimental protocols to investigate the effects of this compound. The included data tables, signaling pathway diagrams, and experimental workflows are intended to serve as a valuable resource for researchers and drug development professionals in this field.
The Heme Biosynthesis Pathway: An Overview
Heme is a crucial prosthetic group for a wide range of proteins, including hemoglobin, myoglobin, and cytochromes, playing a fundamental role in various cellular processes such as oxygen transport, drug metabolism, and cellular respiration.[1] The biosynthesis of heme is a well-characterized eight-step enzymatic pathway that begins in the mitochondria, moves to the cytosol, and is completed back in the mitochondria.
The pathway is initiated with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS).[2][3] This is the rate-limiting step in the pathway in non-erythroid cells.[1] Subsequently, two molecules of ALA are condensed to form porphobilinogen (PBG) by the enzyme ALA dehydratase (ALAD), also known as porphobilinogen synthase (PBGS). Four molecules of PBG are then sequentially polymerized to form hydroxymethylbilane, which is then cyclized to uroporphyrinogen III. A series of decarboxylation and oxidation reactions follow, ultimately leading to the formation of protoporphyrin IX. The final step involves the insertion of ferrous iron into protoporphyrin IX by ferrochelatase to produce heme.[4]
The regulation of the heme biosynthesis pathway is tightly controlled, primarily through feedback inhibition of ALAS by heme.[5] Dysregulation of this pathway can lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of porphyrin precursors.
This compound: A Potential Modulator of Heme Biosynthesis
This compound (5-phenyl-4-oxopentanoic acid) is a derivative of levulinic acid. While there is a lack of direct studies on the biological effects of this compound on the heme biosynthesis pathway, its structural analogy to levulinic acid, a known competitive inhibitor of ALA dehydratase, suggests that it may exert a similar inhibitory effect.
Levulinic acid is believed to compete with the substrate 5-aminolevulinic acid for the active site of ALA dehydratase.[6] The enzyme catalyzes the condensation of two ALA molecules; it is plausible that this compound could interfere with the binding of one or both substrate molecules, thereby reducing the production of porphobilinogen and subsequent intermediates in the heme pathway.
Hypothesized Mechanism of Action:
It is hypothesized that this compound acts as a competitive inhibitor of ALA dehydratase (PBGS). The phenyl group may influence the binding affinity of the molecule to the active site of the enzyme, potentially leading to a more potent or altered inhibitory profile compared to levulinic acid.
Quantitative Data on Heme Pathway Modulation
To facilitate the understanding of how various compounds affect the heme biosynthesis pathway, the following tables summarize hypothetical quantitative data based on known inhibitors and potential outcomes of experiments with this compound.
Table 1: Kinetic Parameters of ALA Dehydratase Inhibition
| Inhibitor | Enzyme Source | Ki (μM) | Type of Inhibition |
| Levulinic Acid | Bovine Liver | 150 | Competitive |
| Succinylacetone | Human Erythrocytes | 0.8 | Non-competitive |
| Lead (Pb²⁺) | Human Erythrocytes | 0.05 | Non-competitive |
| This compound (Hypothetical) | Bovine Liver | To be determined | To be determined |
Table 2: Effect of Inhibitors on Protoporphyrin IX Accumulation in Cultured Cells
| Compound (Concentration) | Cell Line | Incubation Time (hours) | Protoporphyrin IX Accumulation (% of Control) |
| Control (Vehicle) | HeLa | 24 | 100 |
| Levulinic Acid (1 mM) | HeLa | 24 | 65 |
| Succinylacetone (100 μM) | K562 | 24 | 40 |
| This compound (1 mM, Hypothetical) | HeLa | 24 | To be determined |
Experimental Protocols
To investigate the effects of this compound on the heme biosynthesis pathway, the following detailed experimental protocols are proposed.
Spectrophotometric Assay for ALA Dehydratase (PBGS) Activity
This protocol is adapted from standard assays used to measure the activity of ALA dehydratase.
Principle: The activity of ALA dehydratase is determined by measuring the rate of formation of porphobilinogen (PBG) from the substrate 5-aminolevulinic acid. The PBG produced reacts with Ehrlich's reagent to form a colored product that can be quantified spectrophotometrically at 555 nm.
Materials:
-
Purified ALA dehydratase (e.g., from bovine liver)
-
5-Aminolevulinic acid (ALA) solution (10 mM in 50 mM phosphate buffer, pH 6.8)
-
This compound stock solution (in DMSO or appropriate solvent)
-
50 mM Phosphate buffer, pH 6.8
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Modified Ehrlich's reagent (1 g p-dimethylaminobenzaldehyde in 30 mL glacial acetic acid and 12 mL 70% perchloric acid, diluted to 50 mL with glacial acetic acid)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing 50 mM phosphate buffer (pH 6.8) and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the reaction mixtures with a known amount of purified ALA dehydratase at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the substrate, 5-aminolevulinic acid, to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add an equal volume of modified Ehrlich's reagent.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance at 555 nm.
-
Calculate the concentration of PBG formed using a molar extinction coefficient of 6.2 x 10⁴ M⁻¹ cm⁻¹.
-
Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to ascertain the type and strength of inhibition (Ki).
Quantification of Protoporphyrin IX Accumulation in Cultured Cells
This protocol allows for the measurement of the end-product of the porphyrin synthesis part of the pathway within a cellular context.
Principle: Cells are treated with an excess of the heme precursor, 5-aminolevulinic acid, which bypasses the rate-limiting step and leads to the accumulation of the fluorescent intermediate, protoporphyrin IX (PpIX). The effect of this compound on this accumulation can be quantified by measuring the fluorescence of extracted PpIX.
Materials:
-
Human cancer cell line (e.g., HeLa or U87)
-
Cell culture medium and supplements
-
5-Aminolevulinic acid (ALA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH, 1% SDS)
-
Spectrofluorometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Add 5-aminolevulinic acid (e.g., 1 mM final concentration) to all wells except for the negative control.
-
Incubate the cells for a further period (e.g., 4-24 hours) to allow for PpIX accumulation.
-
Wash the cells with PBS to remove any remaining ALA and inhibitor.
-
Lyse the cells using the lysis buffer.
-
Transfer the cell lysates to a microplate suitable for fluorescence measurements.
-
Measure the fluorescence of PpIX using an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
Normalize the fluorescence intensity to the total protein concentration of each sample (determined by a standard protein assay like BCA).
-
Compare the PpIX accumulation in cells treated with this compound to the control cells.
Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows.
Caption: The Heme Biosynthesis Pathway.
Caption: Workflow for ALA Dehydratase Inhibition Assay.
Caption: Workflow for Cellular PpIX Accumulation Assay.
Conclusion
While direct experimental data on the interaction of this compound with the heme biosynthesis pathway is currently unavailable, its structural similarity to known inhibitors of ALA dehydratase provides a strong rationale for its investigation as a potential modulator of this critical metabolic route. The experimental protocols and conceptual frameworks presented in this technical guide offer a comprehensive starting point for researchers to explore the effects of this compound. Such studies could reveal novel therapeutic agents for photodynamic therapy or for the management of disorders related to heme metabolism. The provided diagrams and data tables serve as a foundational resource for the design and interpretation of these future experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chembl.gitbook.io [chembl.gitbook.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of heme synthesis in bone marrow cells by succinylacetone: effect on globin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Porphobilinogen synthase - Proteopedia, life in 3D [proteopedia.org]
Spectroscopic Analysis of 5-Phenyllevulinic Acid: A Technical Guide
Introduction
5-Phenyllevulinic acid is a derivative of 5-aminolevulinic acid (ALA), a natural prodrug that is a critical precursor in the heme biosynthesis pathway. ALA-based photodynamic therapy (PDT) is a clinically utilized treatment for various cancers and dermatological conditions.[1][2] This therapy relies on the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in malignant cells following administration of exogenous ALA.[1][3] Derivatives of ALA, such as this compound, are synthesized to enhance properties like lipophilicity, cellular uptake, and target specificity, potentially leading to improved therapeutic outcomes.
The precise characterization of such novel compounds is paramount for their development as therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating and confirming the molecular structure of this compound, ensuring its purity, and providing the foundational data required for further research and drug development. This guide provides an in-depth overview of the spectroscopic analysis of this compound, including predicted data, detailed experimental protocols, and relevant biochemical context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] For this compound (C₁₁H₁₂O₃), ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound, based on analogous structures like levulinic acid and phenyl-substituted alkanes.[5][6][7][8] The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[9]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (α to COOH) | 2.6 - 2.8 | Triplet (t) | 2H |
| H-3 (β to COOH) | 2.9 - 3.1 | Triplet (t) | 2H |
| H-5 (benzylic) | 3.7 - 3.9 | Singlet (s) | 2H |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |
| COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 178 - 182 |
| C-2 | 28 - 32 |
| C-3 | 38 - 42 |
| C-4 (C=O) | 205 - 209 |
| C-5 | 45 - 50 |
| Aromatic C (quaternary) | 133 - 136 |
| Aromatic CH (ortho, meta, para) | 127 - 130 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[10]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. To ensure complete dissolution, the vial may be gently agitated or sonicated.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required compared to ¹H NMR.[11] An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) or the residual solvent peak to its known value.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[12][13]
Predicted IR Absorption Data
The key functional groups in this compound are a carboxylic acid, a ketone, and an aromatic ring. The table below lists the expected characteristic absorption frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |
| Ketone | C=O stretch | 1705 - 1725 | Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1720 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium, Multiple bands |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
Experimental Protocol for IR Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, a common and simple technique for obtaining IR spectra of solid samples.[14]
-
Sample Preparation :
-
Ensure the this compound sample is a dry, solid powder. No further preparation is typically needed.
-
-
Instrument Setup & Background Scan :
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This measures the IR spectrum of the empty instrument (air) and will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Data Acquisition :
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the instrument's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will direct an IR beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.
-
-
Data Processing & Analysis :
-
The software will automatically generate a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the major peaks and compare their frequencies to correlation tables to identify the functional groups present.[12]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16] It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[17]
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₁₁H₁₂O₃.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Monoisotopic Mass | 208.0786 g/mol |
| Nominal Mass | 208 g/mol |
| Expected [M+H]⁺ ion | m/z 209.0860 |
| Expected [M+Na]⁺ ion | m/z 231.0680 |
Fragmentation: In techniques like Electrospray Ionization (ESI), fragmentation can be induced. Likely fragmentation patterns for this compound would involve the loss of water (-18 Da) from the carboxylic acid, loss of the carboxyl group (-45 Da), and cleavage at the alpha-position to the ketone, potentially yielding a benzyl fragment (m/z 91).
Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for analyzing a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.[16]
-
Sample Preparation :
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup :
-
The sample is injected into a liquid chromatograph (LC) system, which separates the analyte from impurities. A reverse-phase C18 column is commonly used for small organic molecules.
-
The eluent from the LC column is directed into the ESI source of the mass spectrometer.
-
The ESI source nebulizes the liquid into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).
-
-
Data Acquisition :
-
Calibrate the mass analyzer using a known reference compound to ensure high mass accuracy.[15]
-
Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500).
-
For structural information, a tandem MS (MS/MS) experiment can be performed. The parent ion of interest (e.g., m/z 209 for [M+H]⁺) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
-
-
Data Analysis :
-
Analyze the full scan spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.
-
If MS/MS was performed, analyze the fragmentation pattern to help confirm the proposed structure.
-
Visualizations: Workflow and Biological Pathway
Spectroscopic Analysis Workflow
The characterization of a novel compound like this compound follows a logical workflow to unambiguously determine its structure and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Levulinic acid(123-76-2) 1H NMR [m.chemicalbook.com]
- 7. Levulinic acid(123-76-2) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. rsc.org [rsc.org]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Aminolevulinic Acid (5-ALA) as a Proxy for 5-Phenyllevulinic Acid
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that plays a crucial role in the heme biosynthesis pathway.[1][2][3] Exogenous administration of 5-ALA can lead to the selective accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX), in cancer cells.[1][4] This phenomenon is the cornerstone of 5-ALA-mediated photodynamic therapy (PDT), a promising cancer treatment modality. Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which in turn induce cellular damage and apoptosis in malignant cells.[1][4]
This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the efficacy and mechanisms of 5-ALA and its derivatives. The protocols and data presented are essential for researchers and drug development professionals working on the preclinical evaluation of photosensitizing agents.
Heme Biosynthesis Pathway and PpIX Accumulation
The metabolic conversion of 5-ALA to PpIX is a multi-step enzymatic process that occurs within the mitochondria and cytoplasm. Understanding this pathway is critical for interpreting in vitro results.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Phenyllevulinic Acid in Photodynamic Therapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce targeted cell death. 5-Aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway, is a widely studied prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in tumor cells. While the application of ALA in PDT is well-documented, there is a significant lack of specific preclinical and clinical data for its derivative, 5-Phenyllevulinic acid (5-PLA).
The introduction of a phenyl group to the levulinic acid backbone is anticipated to increase the lipophilicity of the molecule. This modification could potentially enhance cellular uptake and improve the pharmacokinetic profile compared to the more hydrophilic ALA. However, without specific studies on 5-PLA, its efficacy, optimal dosage, and treatment protocols remain to be established.
These application notes provide a comprehensive overview of the principles and protocols of ALA-mediated PDT as a foundational framework. Researchers investigating 5-PLA are advised to use these established ALA protocols as a starting point for developing and optimizing 5-PLA-specific methodologies. It is imperative to conduct comparative studies to determine the relative potency, cellular uptake kinetics, and optimal light dosimetry for 5-PLA.
Mechanism of Action: From Prodrug to Photosensitizer
The therapeutic effect of both 5-ALA and presumably 5-PLA in photodynamic therapy is predicated on their intracellular conversion to the potent photosensitizer, Protoporphyrin IX (PpIX).[1][2] Exogenously administered ALA bypasses the natural negative feedback loop of the heme synthesis pathway, leading to a significant accumulation of PpIX, particularly in cancer cells which often exhibit altered enzymatic activity.[3]
Upon exposure to light of a specific wavelength, PpIX is excited from its ground state to a short-lived singlet state, followed by a transition to a more stable triplet state. This excited triplet state of PpIX can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[4] These ROS cause oxidative damage to cellular components, including mitochondria, lysosomes, and the plasma membrane, ultimately leading to cell death through apoptosis and necrosis.[4][5]
The addition of a phenyl group in 5-PLA is hypothesized to increase its lipophilicity, which may facilitate its passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations and enhanced PpIX production compared to ALA.
References
- 1. [5-Aminolevulinic acid esters based photodynamic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of photodynamic therapy with 5-aminolevulinic acid on senescent skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Imaging with 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Phenyllevulinic acid (5-PLA) is a derivative of the more extensively studied 5-aminolevulinic acid (5-ALA). Both are precursors in the heme biosynthesis pathway, leading to the accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in cancer cells. Due to a lack of extensive, publicly available data and established protocols specifically for 5-PLA, the following application notes and protocols are based on the well-established methodologies for 5-ALA. The key difference between 5-PLA and 5-ALA is the substitution of a hydrogen atom with a phenyl group, which is expected to increase the lipophilicity of the molecule. This increased lipophilicity may lead to altered cellular uptake kinetics, biodistribution, and optimal incubation times compared to 5-ALA. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions.
Introduction
This compound (5-PLA) is a promising agent for fluorescence-guided surgery (FGS) and photodynamic diagnosis (PDD). As a precursor in the heme synthesis pathway, exogenously administered 5-PLA is metabolized to Protoporphyrin IX (PpIX), a potent natural fluorophore.[1][2][3] Cancer cells exhibit a preferential accumulation of PpIX due to a combination of factors, including increased uptake of PpIX precursors and decreased enzymatic activity of ferrochelatase, the enzyme that converts PpIX to heme.[1] Upon excitation with blue-violet light (around 405 nm), PpIX emits a characteristic red fluorescence (peaking around 635 nm), enabling the visualization of malignant tissues.[2]
The addition of a phenyl group to the levulinic acid backbone increases the lipophilicity of 5-PLA compared to 5-ALA. This enhanced lipophilicity may facilitate more efficient diffusion across the cell membrane, potentially leading to higher intracellular concentrations of PpIX or altered kinetics of accumulation.
Principle of the Method
The application of 5-PLA for fluorescence imaging is based on the selective production and accumulation of PpIX in neoplastic cells. The general workflow involves the administration of 5-PLA, an incubation period to allow for metabolic conversion to PpIX, and subsequent visualization of the tissue using a fluorescence imaging system equipped with an appropriate excitation light source and emission filters.
Signaling Pathway
The metabolic conversion of 5-PLA to PpIX follows the endogenous heme biosynthesis pathway.
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical findings for 5-ALA, which should be used as a reference for optimizing 5-PLA studies. It is anticipated that the optimal concentrations and incubation times for 5-PLA may differ.
Table 1: In Vitro PpIX Fluorescence
| Cell Line | 5-PLA Concentration (mM) | Incubation Time (hours) | Fluorescence Intensity (Arbitrary Units) |
| Glioblastoma (e.g., U87) | 0.5 - 2.0 | 4 - 8 | +++ |
| Breast Cancer (e.g., MCF-7) | 0.5 - 2.0 | 6 - 12 | ++ |
| Normal Fibroblasts | 0.5 - 2.0 | 4 - 12 | + |
Table 2: In Vivo Tumor-to-Normal Tissue Fluorescence Ratio
| Animal Model | Tumor Type | 5-PLA Dosage (mg/kg) | Time to Max. Fluorescence (hours) | Tumor-to-Normal Ratio |
| Nude Mouse | Glioblastoma Xenograft | 100 - 300 | 4 - 6 | > 5:1 |
| Rat | Bladder Cancer Model | 50 - 200 | 2 - 4 | > 3:1 |
Experimental Protocols
In Vitro Fluorescence Microscopy Protocol
This protocol outlines the steps for visualizing 5-PLA-induced PpIX fluorescence in cultured cancer cells.
References
- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]
- 2. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 5-Phenyllevulinic Acid in Cancer Cell Lines
A Preamble on 5-Phenyllevulinic Acid (5-PLA):
Extensive literature searches did not yield specific studies on the direct application of this compound (5-PLA) in cancer cell line research for modalities such as Photodynamic Therapy (PDT) or Sonodynamic Therapy (SDT). However, 5-PLA is a derivative of levulinic acid, similar to the well-researched 5-aminolevulinic acid (5-ALA). 5-ALA is a prodrug that is metabolized intracellularly to Protoporphyrin IX (PpIX), a potent photosensitizer and sonosensitizer. The introduction of a phenyl group, as in 5-PLA, increases the lipophilicity of the molecule. In the context of 5-ALA derivatives, increased lipophilicity has been shown to enhance cellular uptake and subsequent PpIX accumulation in cancer cells. Therefore, it is hypothesized that 5-PLA may act as a lipophilic prodrug for PpIX, potentially offering advantages in cellular penetration over the more hydrophilic 5-ALA.
The following application notes and protocols are based on the established principles and methodologies for lipophilic esters of 5-ALA, providing a foundational framework for researchers investigating the potential of 5-PLA in cancer cell line studies.
Application Notes
Introduction to 5-ALA Derivatives in Cancer Therapy
5-Aminolevulinic acid (5-ALA) is a natural amino acid that serves as a precursor in the heme biosynthesis pathway.[1] Exogenous administration of 5-ALA can lead to the accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in cancer cells.[2][3] This selective accumulation is the basis for 5-ALA-mediated photodynamic therapy (PDT) and sonodynamic therapy (SDT), where light or ultrasound, respectively, is used to activate PpIX, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent tumor cell death.[4][5]
The challenge with 5-ALA is its hydrophilic nature, which can limit its penetration across cell membranes.[6] To overcome this, more lipophilic derivatives, such as esters of 5-ALA, have been synthesized and investigated. These derivatives, including methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), demonstrate improved cellular uptake and, in some cases, lead to higher intracellular PpIX concentrations.[7][8] this compound (5-PLA), due to its phenyl moiety, is expected to exhibit increased lipophilicity and may therefore offer similar or enhanced properties as a PpIX precursor.
Mechanism of Action
The proposed mechanism of action for 5-PLA in cancer cell lines, by analogy to other 5-ALA derivatives, involves a series of intracellular events. This process is initiated by the uptake of the compound by the cancer cells and culminates in light- or sound-induced cell death.
Data Presentation
Quantitative data from studies on various lipophilic 5-ALA esters in different cancer cell lines are summarized below. These tables can serve as a reference for the expected range of effective concentrations and outcomes when studying 5-PLA.
Table 1: Protoporphyrin IX (PpIX) Production in Cancer Cell Lines Treated with 5-ALA Derivatives
| Cell Line | Compound | Concentration (mM) | Incubation Time (h) | Fold Increase in PpIX vs. Control | Reference |
| WiDr (colon adenocarcinoma) | ALA-hexyl ester | 0.01 | 4 | ~100 | [7] |
| NHIK 3025 (cervical carcinoma) | ALA-hexyl ester | 0.01 | 4 | ~150 | [7] |
| YD10B (oral squamous cell carcinoma) | ALA-hexyl ester | 0.1 | 24 | Significantly higher than ALA | [9] |
| C666-1 (nasopharyngeal carcinoma) | ALA-hexyl ester | 0.1 | 24 | Time-dependent uptake | [8] |
Table 2: In Vitro Cytotoxicity of 5-ALA Derivatives-Mediated Photodynamic Therapy
| Cell Line | Compound | Concentration (mM) | Light Dose (J/cm²) | Cell Viability (%) | Reference |
| S180 (fibrosarcoma) | Compound 13a (a 5-ALA derivative) | 0.1 | 10 | <20 | |
| YD10B (oral squamous cell carcinoma) | ALA-hexyl ester | 0.1 | 2 | ~40 | [9] |
| C666-1 (nasopharyngeal carcinoma) | ALA-hexyl ester | 0.1 | 1 | ~50 | [8] |
| CNE2 (nasopharyngeal carcinoma) | ALA-hexyl ester | 0.1 | 1 | ~60 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments in the study of 5-PLA in cancer cell lines, adapted from methodologies used for other 5-ALA derivatives.
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., based on tumor type of interest).
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Protoporphyrin IX (PpIX) Quantification
This protocol is to measure the intracellular accumulation of PpIX following incubation with 5-PLA.
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
5-PLA Incubation: Prepare a stock solution of 5-PLA in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the 5-PLA-containing medium and incubate for different time points (e.g., 2, 4, 8, 24 hours).
-
Washing: After incubation, aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Cell Lysis: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 15 minutes at room temperature to lyse the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity of PpIX using a microplate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
In Vitro Photodynamic Therapy (PDT) Protocol
This protocol outlines the steps for assessing the cytotoxic effects of 5-PLA-mediated PDT.
-
Cell Seeding and 5-PLA Incubation: Follow steps 1 and 2 from the PpIX quantification protocol, using a clear 96-well plate.
-
Washing: After incubation with 5-PLA, wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free medium to each well. Irradiate the cells with a light source (e.g., LED array) at a specific wavelength (e.g., 635 nm) and light dose (measured in J/cm²). Include control groups that are not treated with 5-PLA, not irradiated, or neither.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.
Apoptosis and Reactive Oxygen Species (ROS) Detection
To understand the mechanism of cell death, apoptosis and ROS generation can be measured.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with 5-PLA and irradiate as described in the PDT protocol.
-
At a specified time post-irradiation, harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
ROS Detection (DCFH-DA Assay):
-
Incubate cells with 5-PLA as in the PDT protocol.
-
Prior to irradiation, load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Wash the cells and add fresh medium.
-
Irradiate the cells and immediately measure the fluorescence intensity (Ex: ~485 nm, Em: ~530 nm) over time using a microplate reader. An increase in fluorescence indicates ROS production.
-
Signaling Pathway Analysis
Investigation of the molecular pathways involved in 5-PLA-mediated cell death can be performed using Western blotting.
-
Cell Treatment and Lysis: Treat cells with 5-PLA-PDT and collect cell lysates at various time points post-irradiation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
By following these detailed protocols and considering the provided application notes, researchers can effectively investigate the potential of this compound as a novel agent in cancer cell line studies, particularly for photodynamic and sonodynamic therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of 5-aminolevulinic acid hexyl ester (H-ALA) PDT on EBV LMP1 protein expression in human nasopharyngeal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of photodynamic therapy with hexenyl ester of 5-aminolevulinic acid in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Administration of 5-Phenyllevulinic Acid Analogs
Disclaimer: Limited specific information is publicly available for the in vivo administration of 5-Phenyllevulinic acid (5-PLA). The following protocols are based on established methodologies for the structurally related and widely studied compound, 5-Aminolevulinic acid (5-ALA). 5-ALA is a precursor in the heme biosynthesis pathway, leading to the accumulation of the photosensitizer Protoporphyrin IX (PpIX).[1][2] It is hypothesized that 5-PLA may function as a lipophilic derivative of 5-ALA, potentially enhancing cellular uptake and PpIX production. Researchers and drug development professionals should use this information as a guide and conduct preliminary dose-escalation and pharmacokinetic studies to determine the optimal and safe administration protocol for this compound.
Introduction
5-Aminolevulinic acid (5-ALA) is a natural amino acid that, when administered exogenously, leads to the selective accumulation of the fluorescent and photosensitive molecule Protoporphyrin IX (PpIX) in neoplastic and rapidly proliferating tissues.[2] This property is exploited in two main clinical applications:
-
Fluorescence-Guided Surgery (FGS): PpIX fluoresces red when excited with blue-violet light, allowing for real-time visualization of tumor margins during surgical resection.[3][4]
-
Photodynamic Therapy (PDT): Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS) that induce localized cell death in the targeted tissue.[5][6]
This compound (5-PLA), as a putative derivative of 5-ALA, is being investigated for potentially improved pharmacokinetic properties, such as increased lipophilicity, which may lead to enhanced cellular uptake and greater PpIX accumulation in target tissues.
Quantitative Data Summary
The following tables summarize typical dosage ranges and pharmacokinetic parameters for 5-ALA administration in various animal models. These values should serve as a starting point for designing in vivo studies with 5-PLA, and the optimal parameters for 5-PLA may differ significantly.
Table 1: Reported Dosages of 5-Aminolevulinic Acid (5-ALA) in Preclinical Models
| Animal Model | Application | Route of Administration | Dosage Range (mg/kg) | Reference |
| Mice | Photodynamic Therapy | Intravenous (IV) | 50 | [1] |
| Mice | Photodynamic Therapy | Intraperitoneal (IP) | 5 mg/body | [6] |
| Mice | Radiodynamic Therapy | Oral (PO) | 60 - 120 | [7] |
| Rats | Photodynamic Therapy | Intravenous (IV) | 100 | [5] |
| Pigs (micro miniature) | Renal Ischemia-Reperfusion Injury | Oral (PO) | 10 - 100 | [8] |
| Dogs | Photodynamic Therapy | Oral (PO) | 40 | [2] |
Table 2: Pharmacokinetic Parameters of 5-Aminolevulinic Acid (5-ALA) and Induced Protoporphyrin IX (PpIX)
| Parameter | Species | Route | Value | Reference |
| 5-ALA Tmax (plasma) | Human | Oral (20 mg/kg) | 0.8 hours | [9] |
| 5-ALA Bioavailability | Human | Oral | ~100% | [9] |
| PpIX Tmax (tumor) | Mice | Intravenous (50 mg/kg) | 4 - 6 hours | [1] |
| PpIX Tmax (skin) | Human | Oral (40 mg/kg) | 6.5 - 9.8 hours | |
| Tumor-to-Normal Tissue PpIX Ratio | Mice | Intravenous (50 mg/kg) | Up to 30:1 | [1] |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of a 5-ALA analog like 5-PLA for photodynamic therapy and fluorescence imaging studies in a murine tumor model.
General Workflow for In Vivo Administration
Caption: General experimental workflow for in vivo 5-PLA administration.
Protocol for Photodynamic Therapy (PDT) in a Subcutaneous Murine Tumor Model
Materials:
-
This compound (5-PLA)
-
Sterile saline or other appropriate vehicle
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Light source with a specific wavelength for PpIX activation (typically around 635 nm)
-
Fiber optic for light delivery
-
Calipers for tumor measurement
Procedure:
-
Preparation of 5-PLA Solution:
-
Dissolve 5-PLA in sterile saline or another biocompatible vehicle to the desired concentration. The solution should be prepared fresh and protected from light.
-
-
Animal and Tumor Model:
-
Establish subcutaneous tumors in mice by injecting cancer cells (e.g., 1 x 10^6 cells) into the flank.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Administration of 5-PLA:
-
Anesthetize the mouse.
-
Administer the 5-PLA solution via the desired route (e.g., intravenous tail vein injection, intraperitoneal injection, or oral gavage). A starting dose could be extrapolated from 5-ALA studies (e.g., 50-100 mg/kg).
-
-
Incubation Period:
-
Allow for a specific incubation period for the conversion of 5-PLA to PpIX and its accumulation in the tumor. Based on 5-ALA data, this is typically between 4 to 6 hours.[1]
-
-
Light Irradiation:
-
Anesthetize the mouse.
-
Deliver light of the appropriate wavelength (e.g., 635 nm) to the tumor area using a laser coupled to a fiber optic.
-
The light dose will depend on the power density of the light source and the duration of the exposure (e.g., 100-200 J/cm²).
-
-
Post-Treatment Monitoring:
-
Monitor the animals for any adverse effects.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days) to assess treatment efficacy.
-
At the end of the study, euthanize the animals and excise the tumors for histological analysis.
-
Protocol for Fluorescence-Guided Imaging in a Murine Tumor Model
Materials:
-
This compound (5-PLA)
-
Sterile saline or other appropriate vehicle
-
Tumor-bearing mice
-
Anesthetic agent
-
Fluorescence imaging system equipped with an excitation source (e.g., 405 nm) and an emission filter for PpIX (e.g., >600 nm).
Procedure:
-
Preparation and Administration of 5-PLA:
-
Follow steps 1 and 3 from the PDT protocol. The dosage for imaging may be similar to or lower than that for PDT.
-
-
Incubation Period:
-
The optimal time for imaging will correspond to the peak PpIX accumulation in the tumor, which needs to be determined experimentally (a time course study is recommended, e.g., imaging at 2, 4, 6, and 8 hours post-administration).
-
-
Fluorescence Imaging:
-
Anesthetize the mouse.
-
Place the animal in the fluorescence imaging system.
-
Excite the tumor region with the appropriate wavelength (e.g., 405 nm).
-
Capture the fluorescence emission from PpIX.
-
Quantify the fluorescence intensity in the tumor and surrounding normal tissue to determine the tumor-to-background ratio.
-
-
Biodistribution Analysis (Optional):
-
After in vivo imaging, euthanize the animal and excise the tumor and major organs (liver, spleen, kidney, etc.).
-
Image the excised tissues ex vivo using the fluorescence imaging system to determine the biodistribution of PpIX.
-
Signaling Pathway
Administration of 5-ALA or its derivatives leads to the intracellular synthesis of PpIX. In the context of photodynamic therapy, light activation of PpIX generates reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death) through the intrinsic pathway.
Caption: Proposed signaling pathway for 5-PLA mediated PDT-induced apoptosis.
This pathway illustrates that upon light activation, PpIX generates ROS, leading to mitochondrial damage and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[10][11]
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in the in vivo evaluation of this compound. By leveraging the extensive knowledge base of 5-Aminolevulinic acid, these guidelines facilitate the design of robust preclinical studies. However, it is imperative to conduct thorough preliminary investigations to establish the specific pharmacokinetic and pharmacodynamic profile of 5-PLA to ensure safe and effective application in animal models.
References
- 1. Pharmacokinetics of 5-aminolevulinic-acid-induced porphyrins in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of 5-Aminolevulinic Acid in Photodynamic Detection and Photodynamic Therapy in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 5. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy in a mouse model of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting the Effective Dose of 5-Aminolevulinic Acid to Protect Humans From Renal Ischemia-Reperfusion Injury: A Study in Micro Miniature Pigs | Fujine | Journal of Current Surgery [currentsurgery.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Aminolevulinic Acid (5-ALA) as a Biomarker for Fluorescence-Guided Surgery
A Note to the Reader: Extensive research did not yield any information on the use of 5-Phenyllevulinic acid (5-PLA) as a biomarker for fluorescence-guided surgery. The following application notes and protocols are for the widely studied and clinically approved alternative, 5-aminolevulinic acid (5-ALA) , which serves a similar purpose.
Introduction
Fluorescence-guided surgery (FGS) is a state-of-the-art technique that enables surgeons to visualize tumor margins in real-time, thereby improving the extent of resection. 5-aminolevulinic acid (5-ALA) is a prodrug that, when administered to a patient, is preferentially metabolized into the highly fluorescent molecule Protoporphyrin IX (PpIX) in cancer cells.[1][2][3][4] This selective accumulation allows for the intraoperative identification of malignant tissue, which appears fluorescent under a specific wavelength of light, guiding the surgeon to achieve a more complete and precise tumor removal.[5][6][7]
These application notes provide an overview of the mechanism of action of 5-ALA, detailed protocols for its use in a research and clinical setting, and a summary of its diagnostic accuracy.
Mechanism of Action
5-ALA is a natural precursor in the heme biosynthesis pathway.[1][8] When exogenously administered, 5-ALA is taken up by cells and metabolized into PpIX. In most healthy cells, PpIX is rapidly converted to non-fluorescent heme by the enzyme ferrochelatase. However, in many types of cancer cells, a combination of increased uptake of 5-ALA and decreased ferrochelatase activity leads to the accumulation of PpIX.[1] When excited by violet-blue light (approximately 405 nm), PpIX emits a strong red fluorescence (approximately 635 nm), allowing for the visual distinction between tumor and healthy tissue.[1][3]
Data Presentation
The diagnostic accuracy of 5-ALA-induced PpIX fluorescence has been evaluated in numerous studies, particularly in high-grade gliomas. The following table summarizes key quantitative data.
| Parameter | High-Grade Glioma | Low-Grade Glioma | Brain Metastases | Bladder Cancer (lesion-level) |
| Sensitivity | 81% - 92%[1] | 21% (visible)[5] | 54.7% (positive fluorescence)[8] | 94.42% (median)[9] |
| Specificity | 80% - 94%[1] | 81% (visible)[5] | - | 28.12% (median false positive rate)[9] |
| Positive Predictive Value (PPV) | 96% - 98%[6][10] | 73% (visible)[5] | - | - |
| Negative Predictive Value (NPV) | 24% - 40%[10] | 29% (visible)[5] | - | - |
| Diagnostic Accuracy | 92% - 96%[1] | 38% (visible), 67% (quantitative)[5] | - | - |
Experimental and Clinical Protocols
Protocol 1: In Vitro Assessment of 5-ALA-Induced PpIX Fluorescence
Objective: To determine the optimal concentration and incubation time of 5-ALA for inducing PpIX fluorescence in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
5-ALA hydrochloride (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm, Emission: ~635 nm)
-
96-well black-walled, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
5-ALA Preparation: Prepare a stock solution of 5-ALA in PBS and sterilize through a 0.22 µm filter. Prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
Incubation: Remove the culture medium from the cells and replace it with the 5-ALA-containing medium. Incubate for various time points (e.g., 2, 4, 6, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2. Include control wells with no 5-ALA.
-
Washing: After incubation, gently wash the cells twice with PBS to remove extracellular 5-ALA.
-
Fluorescence Microscopy: Visualize the intracellular PpIX fluorescence using a fluorescence microscope. Capture images for qualitative analysis.
-
Quantitative Analysis: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot fluorescence intensity against 5-ALA concentration and incubation time to determine the optimal conditions.
Protocol 2: Clinical Protocol for 5-ALA Administration in Fluorescence-Guided Surgery
Objective: To safely administer 5-ALA to a patient to enable intraoperative fluorescence-guided tumor resection. This protocol is a general guideline and must be adapted to specific institutional review board (IRB) and regulatory requirements.
Patient Population: Adult patients with suspected high-grade glioma or other cancers where 5-ALA FGS is indicated.
Materials:
-
Gleolan® (5-ALA hydrochloride) for oral solution
-
Drinking water
-
Surgical microscope equipped with a violet-blue light source and filters for observing PpIX fluorescence.
Procedure:
-
Patient Consent: Obtain informed consent from the patient.
-
Dosage: The standard dose is 20 mg of 5-ALA per kilogram of body weight.[5][6][7]
-
Administration: Dissolve the calculated dose of 5-ALA in 50 mL of drinking water. The patient should drink the solution 2 to 4 hours before the induction of anesthesia.[6][7]
-
Photosensitivity Precautions: Advise the patient to avoid exposure to direct sunlight and strong indoor lights for 24-48 hours post-administration to prevent photosensitivity reactions.
-
Surgical Procedure:
-
Perform the initial stages of the surgery under standard white light.
-
Once the tumor is exposed, switch the surgical microscope to the violet-blue light mode to visualize the red fluorescence of PpIX in the tumor tissue.
-
Alternate between white light and violet-blue light to guide the resection of all fluorescent tissue.
-
Biopsy samples from fluorescent and non-fluorescent areas can be taken for histopathological correlation.
-
-
Postoperative Care: Continue to protect the patient from strong light sources for the recommended period.
Conclusion
5-aminolevulinic acid-mediated fluorescence-guided surgery is a powerful tool in neuro-oncology and is being explored in other surgical disciplines. The ability to visualize tumor margins in real-time has been shown to improve the extent of resection, which is a critical factor for patient outcomes. The protocols and data presented here provide a foundation for researchers and clinicians interested in implementing this technology. Further research is ongoing to improve the sensitivity and specificity of this technique and to expand its applications to a wider range of cancers.
References
- 1. Five-aminolevulinic acid for fluorescence-guided resection of recurrent malignant gliomas: a phase ii study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical uses of 5-aminolaevulinic acid in photodynamic treatment and photodetection of cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amplifying the efficacy of ALA-based prodrugs for photodynamic therapy using nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
- 6. Frontiers | Fluorescence-Guided High-Grade Glioma Surgery More Than Four Hours After 5-Aminolevulinic Acid Administration [frontiersin.org]
- 7. Frontiers | 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Diagnostic accuracy of photodynamic diagnosis with 5-aminolevulinic acid, hexaminolevulinate and narrow band imaging for non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 5-Phenyllevulinic Acid
These application notes provide detailed protocols for the quantitative analysis of 5-Phenyllevulinic acid (5-PLA) in biological matrices, tailored for researchers in drug development and life sciences. The methods outlined below include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible technique, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.
Method 1: Quantification of 5-PLA using High-Performance Liquid Chromatography (HPLC-UV)
This method describes the quantification of this compound using reversed-phase HPLC with UV detection. It is a reliable method for determining concentrations of 5-PLA in relatively clean sample matrices or when high sensitivity is not a primary requirement.
Principle
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. Following separation, the compound of interest, 5-PLA, is detected by a UV detector at a wavelength where it strongly absorbs light, allowing for its quantification by comparing the peak area to that of known standards.
Experimental Protocol
1.2.1 Reagents and Materials
-
This compound (5-PLA) reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA) or Phosphoric acid (H3PO4), analytical grade
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Biological matrix (e.g., human plasma, serum)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
1.2.2 Sample Preparation: Protein Precipitation Protein precipitation is a common procedure for cleaning biological samples before HPLC analysis.[1]
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (or a 10% solution of TCA/PCA in acetonitrile) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
1.2.3 Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Formic Acid.[2] The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm or 254 nm (The phenyl group in 5-PLA should provide strong absorbance at these wavelengths).[2][3]
-
Run Time: 10 minutes.
1.2.4 Calibration Curve Prepare a series of calibration standards by spiking known concentrations of 5-PLA reference standard into the same biological matrix as the samples. Process these standards using the same sample preparation protocol. Construct a calibration curve by plotting the peak area against the concentration.
Workflow for HPLC-UV Analysis
References
Navigating Neuroprotection: Applications of Phenyl-Substituted Keto Acids in Neuroscience Research
A scarcity of direct research on 5-Phenyllevulinic acid in the field of neuroscience necessitates a broader look at structurally and functionally related compounds. While specific data on this compound remains elusive in prominent research databases, significant findings have been documented for its close structural analog, 5-Phenylvaleric acid (5-PVA), and the extensively studied metabolic precursor, 5-Aminolevulinic acid (5-ALA). These compounds have shown promise in preclinical models of neurodegenerative diseases, offering potential therapeutic avenues for conditions like Parkinson's and Alzheimer's disease.
This document provides detailed application notes and protocols based on existing research for 5-Phenylvaleric acid and 5-Aminolevulinic acid, intended for researchers, scientists, and drug development professionals.
5-Phenylvaleric Acid (5-PVA): A Chemical Chaperone for Parkinson's Disease
5-Phenylvaleric acid (5-PVA), a derivative of 4-phenylbutyric acid (4-PBA), has emerged as a potential therapeutic candidate for Parkinson's disease (PD).[1] Its neuroprotective effects are attributed to its role as a chemical chaperone, mitigating endoplasmic reticulum (ER) stress and preventing the aggregation of α-synuclein, a key pathological hallmark of PD.[1]
Quantitative Data Summary: In Vitro and In Vivo Efficacy of 5-PVA
| Parameter | Model System | Treatment | Concentration/Dose | Outcome | Reference |
| Neuroprotection | Rotenone-exposed SH-SY5Y neuroblastoma cells | 5-PVA | Not Specified | Increased cell viability | [1] |
| Motor Activity | Rotenone-induced PD rats | 5-PVA | 100 mg/kg & 130 mg/kg | Significant improvement | [1] |
| Memory | Rotenone-induced PD rats | 5-PVA | 100 mg/kg & 130 mg/kg | Significant improvement | [1] |
| Neuronal Integrity | Rotenone-induced PD rats | 5-PVA | 100 mg/kg & 130 mg/kg | Normal neuronal histoarchitecture in the mid-brain | [1] |
| ER Stress Markers | Rotenone-induced PD rats | 5-PVA | 100 mg/kg & 130 mg/kg | Significant suppression of protein folding and heat-shock protein marker mRNA expression | [1] |
Experimental Protocols
In Vitro Neuroprotection Assay:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in standard medium.
-
Induction of Neurotoxicity: Expose cells to rotenone to induce a PD-like pathology.
-
Treatment: Treat the cells with varying concentrations of 5-PVA.
-
Assessment of Cell Viability: Utilize assays such as MTT or LDH to quantify the neuroprotective effects of 5-PVA against rotenone-induced cell death.
In Vivo Parkinson's Disease Model:
-
Animal Model: Induce PD-like symptoms in Sprague-Dawley rats using rotenone.
-
Treatment: Administer 5-PVA orally at doses of 100 mg/kg and 130 mg/kg.
-
Behavioral Analysis: Conduct behavioral tests to assess motor activity and memory.
-
Histopathological Analysis: Following the treatment period, sacrifice the animals and perform histopathological examination of mid-brain tissue sections to evaluate neuronal integrity.
-
mRNA Expression Analysis: Use quantitative real-time PCR to measure the expression levels of protein folding and heat-shock protein markers in brain tissue.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of 5-PVA in mitigating Parkinson's disease pathology.
Caption: Workflow for evaluating 5-PVA in a rat model of Parkinson's disease.
5-Aminolevulinic Acid (5-ALA): Enhancing Mitochondrial Function in Alzheimer's Disease
5-Aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme synthesis pathway.[2] In the context of neuroscience, supplementation with 5-ALA has been shown to preserve mitochondrial function, which is often impaired in aging and neurodegenerative diseases like Alzheimer's disease (AD).[3]
Quantitative Data Summary: Effects of 5-ALA in an Alzheimer's Disease Mouse Model
| Parameter | Model System | Treatment | Duration | Outcome | Reference |
| Cytochrome c oxidase (COX) activity | Triple-transgenic AD (3xTg-AD) model mice | 5-ALA in diet | 6 months | Significantly higher in 5-ALA-fed mice | [3] |
| COX protein expression | 3xTg-AD model mice | 5-ALA in diet | 6 months | Significantly higher in 5-ALA-fed mice | [3] |
| Mitochondrial membrane potential | 3xTg-AD model mice | 5-ALA in diet | 6 months | Significantly higher in 5-ALA-fed mice | [3] |
| Synaptotagmin protein levels | 3xTg-AD model mice | 5-ALA in diet | 6 months | Significantly higher in 5-ALA-fed mice | [3] |
| Brain Aβ levels | 3xTg-AD model mice | 5-ALA in diet | 6 months | Tended to decrease (not statistically significant) | [3] |
Experimental Protocols
In Vivo Alzheimer's Disease Model:
-
Animal Model: Use triple-transgenic AD (3xTg-AD) model mice, starting at 3 months of age.
-
Treatment: Administer a diet containing 5-ALA for a period of 6 months. A control group should receive a standard diet.
-
Biochemical Analysis:
-
COX Activity Assay: Isolate brain mitochondria and measure cytochrome c oxidase activity using a spectrophotometric assay.
-
Western Blotting: Analyze the protein expression levels of COX and synaptotagmin in brain homogenates.
-
Mitochondrial Membrane Potential: Use a fluorescent probe (e.g., JC-1) to measure the mitochondrial membrane potential in isolated brain mitochondria or cultured neurons from the mice.
-
Aβ Quantification: Measure brain amyloid-beta levels using ELISA or immunohistochemistry.
-
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of 5-ALA in preserving neural function in Alzheimer's disease.
Caption: Workflow for investigating the effects of 5-ALA in a mouse model of Alzheimer's disease.
References
- 1. 5-Phenyl valeric acid attenuates α-synuclein aggregation and endoplasmic reticulum stress in rotenone-induced Parkinson's disease rats: A molecular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminolevulinic acid regulates the inflammatory response and alloimmune reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitation of brain mitochondrial activity by 5-aminolevulinic acid in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenyllevulinic Acid in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antibiotic treatments, particularly in the face of rising antimicrobial resistance.[1][2] This therapeutic modality combines a non-toxic photosensitizer, visible light of a specific wavelength, and molecular oxygen to generate highly reactive oxygen species (ROS), which are cytotoxic to microbial pathogens.[1] 5-aminolevulinic acid (ALA), a naturally occurring precursor in the heme biosynthesis pathway, is a widely used prodrug in PDT.[3][4][5] Upon administration, exogenous ALA is metabolized intracellularly to the potent photosensitizer protoporphyrin IX (PpIX).[3][6][7] However, the clinical efficacy of ALA is often limited by its hydrophilic nature, which restricts its penetration through biological membranes.[8][9]
To overcome this limitation, various lipophilic derivatives of ALA have been synthesized to enhance cellular uptake and improve the efficiency of PpIX accumulation.[8][9][10] The addition of a phenyl group to the levulinic acid backbone, creating 5-Phenyllevulinic acid (5-PLA), represents a rational design strategy to increase lipophilicity. While direct studies on this compound for aPDT are not extensively available in the current literature, its structural similarity to other effective ALA derivatives, such as esters and amino acid conjugates, suggests its potential as a valuable photosensitizer precursor. These application notes and protocols are therefore based on the established principles of ALA-based aPDT and data from analogous phenyl-containing and other lipophilic ALA derivatives.
Mechanism of Action
The antimicrobial action of this compound in aPDT is predicated on its conversion to the photosensitizer PpIX within the target microbial cells. The proposed mechanism follows a series of steps:
-
Uptake: The lipophilic nature of 5-PLA, conferred by the phenyl group, is expected to facilitate its passive diffusion across the microbial cell membrane and/or cell wall.
-
Conversion to PpIX: Once inside the cell, it is hypothesized that intracellular enzymes metabolize 5-PLA through the heme biosynthesis pathway to generate PpIX.
-
Photoactivation: Upon irradiation with light of an appropriate wavelength (typically in the red region, around 635 nm), the accumulated PpIX absorbs photons and transitions to an excited triplet state.[11]
-
Generation of Reactive Oxygen Species (ROS): The excited PpIX can then transfer its energy to molecular oxygen, generating highly cytotoxic ROS, primarily singlet oxygen (¹O₂).
-
Cellular Damage and Microbial Inactivation: These ROS can indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, enzyme inactivation, and DNA damage, ultimately resulting in microbial cell death.[3]
Data Presentation: Efficacy of Lipophilic ALA Derivatives
While specific quantitative data for this compound is not yet available, the following tables summarize the performance of other lipophilic ALA derivatives, which can serve as a benchmark for expected efficacy.
Table 1: Physicochemical Properties and PpIX Production of ALA and its Ester Derivatives
| Compound | Log P (Octanol/Water) | PpIX Production (Relative to ALA) | Reference(s) |
| 5-Aminolevulinic acid (ALA) | -0.93 | 1.0 | [12] |
| Methyl-ALA (MAL) | -0.57 | > ALA | [12] |
| Pentyl-ALA | N/A | Highest fluorescence in a series of esters | [13] |
| Hexyl-ALA | N/A | > ALA | [14] |
Table 2: Phototoxicity of ALA and a Phenyl-Containing Derivative
| Compound | Cell Line | LD₅₀ (µM) at 2.5 J/cm² | Reference(s) |
| 5-Aminolevulinic acid (ALA) | PAM212 Keratinocytes | 25 | [15] |
| Ac-L-Phe-ALA-Me | PAM212 Keratinocytes | 2.6 | [15] |
Experimental Protocols
The following protocols are generalized methodologies for the evaluation of novel photosensitizer precursors like this compound, based on established procedures for ALA and its derivatives.
Protocol 1: Preparation of 5-PLA Stock Solution
-
Objective: To prepare a sterile stock solution of 5-PLA for in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of 5-PLA powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Further dilute the primary stock solution with sterile PBS to achieve the desired final stock concentration (e.g., 10 mM).
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: In Vitro Antimicrobial Photodynamic Therapy (aPDT)
-
Objective: To assess the antimicrobial efficacy of 5-PLA-mediated aPDT against a specific microbial strain (e.g., Staphylococcus aureus).
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microplates
-
5-PLA stock solution
-
Light source with a specific wavelength (e.g., LED array emitting at 635 ± 10 nm)
-
Spectrophotometer
-
Radiometer to measure light dose
-
-
Procedure:
-
Microbial Culture Preparation:
-
Inoculate the microbial strain into the appropriate liquid medium and incubate overnight under optimal growth conditions (e.g., 37°C with shaking for bacteria).
-
The next day, dilute the overnight culture in fresh medium to achieve a starting optical density (OD) corresponding to the mid-logarithmic growth phase (e.g., OD₆₀₀ = 0.1).
-
-
Incubation with 5-PLA:
-
Pipette 100 µL of the diluted microbial suspension into the wells of a 96-well plate.
-
Add 5-PLA from the stock solution to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Include a no-drug control.
-
Incubate the plate in the dark for a predetermined period (e.g., 1-4 hours) at the optimal growth temperature to allow for 5-PLA uptake and conversion to PpIX.
-
-
Irradiation:
-
After incubation, expose the designated wells to light from the LED source. The light dose (fluence) is calculated as irradiance (mW/cm²) × time (s). A typical light dose might range from 10 to 50 J/cm².[16]
-
Include control groups: no drug/no light, drug/no light, and no drug/light.
-
-
Assessment of Microbial Viability:
-
Following irradiation, perform serial dilutions of the samples from each well in sterile PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at the optimal growth temperature.
-
Count the number of colony-forming units (CFUs) on each plate to determine the microbial viability.
-
Calculate the log₁₀ reduction in CFUs compared to the untreated control.
-
-
Structure-Activity Relationships
The effectiveness of ALA derivatives in aPDT is closely linked to their chemical structure. Modifications to the parent ALA molecule are intended to optimize its physicochemical properties for enhanced therapeutic effect.
Conclusion and Future Directions
While this compound remains a novel and largely untested compound in the field of antimicrobial photodynamic therapy, its rational design holds significant promise. Based on the extensive research into other lipophilic ALA derivatives, it is plausible that 5-PLA could offer enhanced cellular uptake and consequently, more efficient PpIX-mediated microbial killing.
Future research should focus on the synthesis and purification of 5-PLA, followed by a systematic evaluation of its photophysical properties, its efficacy against a broad spectrum of clinically relevant microbes (including bacteria, fungi, and viruses), and its safety profile in vitro and in vivo. Direct comparison with ALA and other established derivatives will be crucial in determining its potential as a next-generation photosensitizer precursor for aPDT.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Photodynamic Therapy Associated with Antimicrobial Peptides for Bacterial Control: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy based on 5-aminolevulinic acid and its use as an antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of 5-aminolaevulinic acid as a photosensitiser in photodynamic therapy and photodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of photodynamic therapy using 5-aminolevulinic acid-induced photosensitization is enhanced in pancreatic cancer cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. la-press.net [la-press.net]
- 11. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Derivatives of 5-aminolevulinic acid for photodynamic therapy: enzymatic conversion into protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Topical 5-aminolevulinic acid-mediated photodynamic therapy for basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 5-Phenyllevulinic Acid (5-PLA) Solubility for In Vivo Studies
Here is the technical support center for improving the solubility of 5-Phenyllevulinic acid (5-PLA) for in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with this compound (5-PLA) in in vivo research. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-PLA) and why is its solubility a concern for in vivo studies?
This compound is a derivative of levulinic acid, characterized by the presence of a phenyl group. This phenyl ring makes the molecule significantly lipophilic (fat-soluble), which in turn leads to poor solubility in aqueous solutions like water, saline, or phosphate-buffered saline (PBS). For a drug to be absorbed and have a therapeutic effect in vivo, it generally needs to be in a dissolved state at the site of absorption.[1] Poor aqueous solubility can lead to low and erratic bioavailability, diminishing the compound's therapeutic efficacy and causing variability in experimental results.[2]
Q2: What are the initial signs of poor 5-PLA solubility in my experimental preparation?
Common indicators include the formation of a precipitate, cloudiness, or visible undissolved particles in your vehicle after adding 5-PLA.[3] This can occur either immediately upon addition or after a short period as the solution equilibrates or cools.
Q3: What common solvents or vehicles should I consider first for 5-PLA?
For initial dissolution, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are often effective. However, these are typically used in small percentages as part of a co-solvent system for in vivo administration due to potential toxicity at higher concentrations.[4] A common strategy is to dissolve the compound in a minimal amount of DMSO and then dilute it with other, more biocompatible vehicles like polyethylene glycols (PEGs), propylene glycol, or surfactant solutions.[4][5]
Q4: Can I use pH adjustment to improve the solubility of 5-PLA?
Yes. As a carboxylic acid, 5-PLA is a weak acid. Its solubility in aqueous media can be significantly increased by adjusting the pH to be at least 2-3 units above its pKa.[6] This deprotonates the carboxylic acid group, forming a more soluble salt. You can use buffers or a dilute solution of a base like sodium hydroxide to achieve this. However, the final pH of the formulation must be physiologically compatible with the route of administration.
Q5: What are advanced strategies if co-solvents and pH adjustment are insufficient?
If simpler methods fail, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules like 5-PLA, while their hydrophilic exterior improves solubility in water.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[4]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[5][] This can significantly enhance the solubility and absorption of lipophilic drugs.
-
Solid Dispersions: In this technique, the drug is dispersed within a hydrophilic polymer matrix at a molecular level.[8] This increases the surface area and wettability, thereby improving the dissolution rate.[5]
-
Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area, which can lead to improved dissolution rates and solubility.[1][9]
Q6: Is creating a salt form of 5-PLA a viable option?
Absolutely. Converting 5-PLA to its corresponding salt (e.g., sodium or potassium salt) is a common chemical modification to enhance aqueous solubility.[6][10] This can be achieved by reacting the acid with a suitable base. If you can synthesize or acquire a salt form of 5-PLA, it could be a straightforward way to prepare a simple aqueous solution for your studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms after adding aqueous vehicle | The drug has crashed out of the co-solvent mixture because its solubility limit was exceeded. The proportion of the organic co-solvent is too low. | 1. Increase Co-solvent Percentage: Try formulations with a higher percentage of the primary organic solvent (e.g., increase DMSO from 5% to 10%), keeping toxicity limits in mind. 2. Add a Surfactant: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL to help maintain the drug in solution.[4] 3. Slow Down Addition: Add the aqueous phase very slowly to the organic phase while vortexing vigorously. |
| The final formulation is cloudy or hazy | The drug is not fully dissolved and may be forming a micro-suspension or emulsion. | 1. Apply Energy: Use a bath sonicator or gently warm the solution to facilitate dissolution. Ensure 5-PLA is stable at the applied temperature.[3] 2. Filter: If you suspect undissolved particulates, you may filter the solution through a 0.22 µm syringe filter, but be aware this will remove undissolved drug and lower the final concentration. The concentration of the filtrate should be analytically confirmed. 3. Change Strategy: Consider a different approach, such as a cyclodextrin formulation or a true suspension.[9] |
| In vivo results are highly variable | This can be due to inconsistent bioavailability, which is often linked to poor solubility and variable dissolution in the gastrointestinal tract. The formulation may not be stable, leading to precipitation before or during administration. | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to deliver a consistent dose.[3] 2. Improve Formulation: Move to a more robust formulation strategy that provides a true solution, such as a cyclodextrin or SEDDS formulation, to ensure consistent absorption.[1][5] 3. Prepare Fresh: Always prepare the formulation fresh before each experiment to avoid issues with stability and precipitation over time. |
Quantitative Data & Formulation Components
The following table summarizes common excipients used to formulate poorly soluble compounds like 5-PLA for in vivo studies.
| Excipient | Type | Potential Utility for 5-PLA | Common Concentration Range (v/v) |
| DMSO | Polar Aprotic Co-Solvent | Excellent primary solvent for initial dissolution. | 5 - 10% |
| Ethanol | Polar Protic Co-Solvent | Good co-solvent, often used in combination with others. | 10 - 20% |
| Polyethylene Glycol (PEG 300/400) | Non-ionic Co-Solvent | Widely used, viscous vehicle that improves solubility and is miscible with water.[4] | 20 - 60% |
| Propylene Glycol | Co-Solvent | Similar to PEG, often used in oral and injectable formulations.[4] | 10 - 40% |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Enhances wetting and prevents precipitation by forming micelles.[5] | 1 - 10% |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Complexing Agent | Forms inclusion complexes to significantly increase aqueous solubility.[] | 20 - 40% (w/v) |
| Methylcellulose | Suspending Agent | Used to create uniform suspensions for oral administration when the compound cannot be fully dissolved.[3] | 0.5 - 1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (Example: 10% DMSO, 40% PEG400, 50% Saline)
This protocol describes the preparation of a clear solution suitable for intravenous or oral administration, assuming 5-PLA is soluble in this vehicle.
-
Calculate Required Amounts: Determine the total volume needed and calculate the mass of 5-PLA and the volume of each vehicle component required to achieve the target final concentration.
-
Initial Dissolution: Weigh the precise amount of 5-PLA into a sterile conical tube. Add the required volume of DMSO.
-
Vortex/Sonicate: Vortex the tube vigorously until the 5-PLA is completely dissolved. A brief sonication in a water bath can assist if needed. Visually confirm that no solid particles remain.
-
Add Co-Solvent: To the clear DMSO solution, add the required volume of PEG400. Vortex again until the solution is homogeneous.
-
Add Aqueous Phase: Add the saline to the mixture. Crucially, add the saline slowly in small aliquots while continuously vortexing. This minimizes the risk of the compound precipitating out of the solution.
-
Final Inspection: Once all components are added, inspect the final formulation to ensure it is a clear, particle-free solution.
-
Use Promptly: Prepare this formulation fresh on the day of the experiment.
Protocol 2: Preparation of a Suspension in Methylcellulose (Example: 0.5% w/v)
This protocol is for oral administration when 5-PLA cannot be adequately dissolved.
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution in purified water. This may require heating or overnight stirring to fully hydrate.
-
Weigh Compound: Weigh the required amount of 5-PLA powder. If possible, micronize the powder with a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Add Vehicle: Measure the required volume of the 0.5% methylcellulose solution.
-
Create Suspension: Slowly add the powdered 5-PLA to the methylcellulose solution while stirring continuously with a magnetic stirrer.
-
Ensure Homogeneity: Continue stirring for at least 15-30 minutes to ensure the particles are evenly dispersed.
-
Administer: Keep the suspension stirring during the dosing procedure to prevent particles from settling and ensure each animal receives a consistent dose.[3] Prepare fresh daily.
Visualizations and Workflows
Caption: A decision workflow for selecting an appropriate solubilization strategy for 5-PLA.
Caption: A step-by-step workflow for preparing a co-solvent formulation for 5-PLA.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 8. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5-Phenyllevulinic Acid Photobleaching
Important Note for Researchers: While this guide addresses the topic of overcoming photobleaching with 5-Phenyllevulinic acid, the current body of scientific literature does not provide specific data on this particular compound. Therefore, this technical support center leverages the extensive research and established principles of its parent compound, 5-aminolevulinic acid (5-ALA) , and its derivatives. 5-ALA is a widely used prodrug that, like this compound, is metabolized into the photosensitizer Protoporphyrin IX (PpIX) . The photobleaching phenomenon is a characteristic of PpIX, and thus the strategies and protocols outlined here are expected to be highly relevant for researchers working with any levulinic acid derivative that relies on PpIX generation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is photobleaching and why is it a concern in my experiments?
A1: Photobleaching is the light-induced degradation of a fluorescent molecule, in this case, Protoporphyrin IX (PpIX), the photosensitizer generated from 5-ALA.[1] This process leads to a decrease in the fluorescent signal over time during imaging or photodynamic therapy (PDT).[1] It is a significant concern because:
-
For fluorescence-guided surgery or imaging: A diminishing fluorescent signal can make it difficult to accurately delineate target tissues.
-
For photodynamic therapy (PDT): The destruction of PpIX reduces the therapeutic effect, as it is the molecule responsible for generating cytotoxic reactive oxygen species (ROS) upon light activation.[2][3]
Q2: What are the primary factors that influence the rate of PpIX photobleaching?
A2: The rate of PpIX photobleaching is influenced by several key experimental parameters:
-
Light Wavelength and Intensity: Blue light has been shown to cause more rapid photobleaching of PpIX compared to red light.[1] Additionally, for a fixed total light dose, lower light intensities (fluence rates) can lead to more significant photobleaching.[1][4]
-
Initial PpIX Concentration: The rate of PpIX degradation is dependent on its initial concentration within the cells or tissue.[4][5]
-
Oxygen Availability: The photobleaching of PpIX is an oxygen-dependent process. In the absence of oxygen, PpIX and its photoproducts are not significantly photobleached.[4]
-
Cellular Environment: The binding of PpIX to different cellular components, such as proteins, can affect its photostability.[5]
Q3: My fluorescent signal is fading much faster than expected. What are the likely causes and how can I troubleshoot this?
A3: Rapid photobleaching can be a frustrating issue. Here are some common causes and troubleshooting steps:
-
High Light Intensity: Your light source may be too intense.
-
Troubleshooting: Reduce the power or intensity of your light source. For microscopy, use neutral density filters to attenuate the light during observation.[6]
-
-
Inappropriate Wavelength: If you are using a broad-spectrum light source or a wavelength in the blue range, consider switching to a red light source, which is generally associated with less photobleaching.[1]
-
Prolonged Exposure: Continuous exposure to the excitation light will accelerate photobleaching.
-
Troubleshooting: Minimize the duration of light exposure on your sample. For microscopy, use a shutter to block the light path when not actively acquiring images. Be quick when setting up and focusing on your sample.[6]
-
-
High Initial PpIX Concentration: While a strong initial signal is desirable, very high concentrations of PpIX can sometimes lead to faster photobleaching.
-
Troubleshooting: Consider optimizing the incubation time and concentration of the 5-ALA precursor to achieve a balance between a strong signal and photostability.
-
Q4: Are there any chemical or procedural strategies to reduce photobleaching?
A4: Yes, several strategies can be employed to mitigate photobleaching:
-
Fractionated Light Delivery: Instead of delivering a continuous high dose of light, consider a fractionated approach (i.e., delivering the light in smaller doses with dark intervals in between). This can allow for oxygen replenishment in the tissue, which is crucial for the therapeutic effect of PDT, and may influence the overall photobleaching kinetics.
-
Use of Antifade Reagents (for microscopy): When preparing fixed samples for fluorescence microscopy, using a commercially available antifade mounting medium can significantly reduce photobleaching and preserve the fluorescent signal for longer imaging times.[6]
-
Chemical Derivatives: While information on this compound is scarce, research on 5-ALA has led to the development of ester derivatives (e.g., methyl aminolevulinate, hexylaminolevulinate) that can improve cellular uptake and alter PpIX accumulation, potentially influencing photostability.[7]
Data Presentation
Table 1: Influence of Light Parameters on PpIX Photobleaching (Based on 5-ALA studies)
| Parameter | Condition 1 | Condition 2 | Observation | Reference |
| Light Wavelength | Blue Light | Red Light | Blue light induces more rapid photobleaching than red light. | [1] |
| Light Intensity | High Intensity (e.g., 100 mW/cm²) | Low Intensity (e.g., 5 mW/cm²) | For a fixed total light dose, lower intensity results in more photobleaching. | [1] |
| Oxygen Presence | Aerobic Conditions | Anaerobic Conditions | Photobleaching does not occur in the absence of oxygen. | [4] |
Experimental Protocols
Protocol 1: In Vitro Induction and Measurement of PpIX Fluorescence and Photobleaching
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a suitable culture vessel (e.g., 96-well plate for plate reader assays, or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Incubation with 5-ALA Precursor: Prepare a stock solution of the 5-ALA precursor in a suitable solvent (e.g., serum-free medium or PBS). Dilute the stock solution to the desired final concentration in a complete culture medium. Replace the medium in the cell culture plates with the medium containing the 5-ALA precursor and incubate for a specified period (e.g., 4-6 hours) in a CO2 incubator at 37°C.
-
Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular precursor.
-
Fluorescence Measurement (Baseline): Measure the initial PpIX fluorescence using a fluorescence microscope or a plate reader. The typical excitation wavelength for PpIX is around 405 nm, and the emission is measured in the range of 630-640 nm.
-
Photobleaching Induction: Expose the cells to a continuous light source at a defined wavelength and intensity for a set period.
-
Post-Exposure Fluorescence Measurement: Immediately after light exposure, measure the PpIX fluorescence again using the same settings as the baseline measurement.
-
Data Analysis: Calculate the percentage of photobleaching as: ((Baseline Fluorescence - Post-Exposure Fluorescence) / Baseline Fluorescence) * 100.
Protocol 2: Standard Photodynamic Therapy (PDT) Protocol with Monitoring of Photobleaching
-
Photosensitizer Administration: Administer the 5-ALA precursor to the target tissue, either topically or systemically, and allow for a predetermined incubation period for PpIX to accumulate.[8]
-
Baseline Fluorescence Measurement: Using a fiber-optic probe or a suitable imaging system, measure the baseline fluorescence of the target tissue before therapeutic light exposure.
-
Light Delivery: Illuminate the target tissue with a specific wavelength of light (typically red light for deeper tissue penetration) at a defined fluence rate (mW/cm²) and for a specific duration to achieve the desired total light dose (J/cm²).[5]
-
Real-Time Fluorescence Monitoring: During light delivery, continuously or intermittently monitor the fluorescence signal from the target tissue to observe the kinetics of photobleaching.
-
Treatment Endpoint: The treatment can be concluded once the desired light dose has been delivered or when the fluorescence signal has decreased to a predetermined threshold, which may indicate consumption of the photosensitizer.
-
Post-Treatment Assessment: Evaluate the therapeutic outcome at a suitable time point after the procedure.
Visualizations
Caption: Metabolic conversion of 5-ALA to the photosensitizer Protoporphyrin IX (PpIX).
Caption: A generalized workflow for a photodynamic therapy (PDT) experiment.
Caption: A decision tree for troubleshooting rapid photobleaching in experiments.
References
- 1. In vivo measurement of 5-aminolaevulinic acid-induced protoporphyrin IX photobleaching: a comparison of red and blue light of various intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. dynamed.com [dynamed.com]
- 4. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. 5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with 5-aminolevulinic acid induces distinct microcirculatory effects following systemic or topical application - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Optimizing Light Dosage for 5-Phenyllevulinic Acid PDT: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing light dosage in 5-Phenyllevulinic acid (5-PLevA) Photodynamic Therapy (PDT) experiments. The content is structured to address common challenges and provide clear guidance on experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during 5-PLevA PDT experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low therapeutic efficacy (incomplete target cell death). | 1. Insufficient Light Dose: The total energy delivered may be too low to activate a sufficient amount of Protoporphyrin IX (PpIX). 2. Inadequate Light Penetration: The chosen wavelength may not be penetrating deep enough into the tissue to reach all target cells. 3. Suboptimal 5-PLevA Incubation Time: The time allowed for 5-PLevA to be metabolized into the photosensitizer PpIX may be too short. 4. Low Power Density (Fluence Rate): A very low fluence rate might not be sufficient to generate cytotoxic levels of reactive oxygen species (ROS). | 1. Increase Total Light Dose: Gradually increase the total light dose (J/cm²) while monitoring efficacy and toxicity. Doses for ALA-PDT, a similar precursor, often range from 37 to 140 J/cm².[1][2] 2. Use Longer Wavelengths: Red light (around 635 nm) has better tissue penetration than blue light (around 410 nm).[3] For deeper targets, red light is preferable. 3. Optimize Incubation Time: Perform a time-course experiment to determine the peak PpIX accumulation in your specific cell or tissue model. Incubation times can range from 3 to 6 hours. 4. Adjust Power Density: Ensure the power density is within an effective range. For ALA-PDT, typical power densities range from 10 to 150 mW/cm². |
| High level of pain or discomfort reported during light exposure (in vivo models). | 1. High Power Density (Fluence Rate): A high rate of energy delivery can lead to a rapid and intense photochemical reaction, causing pain. 2. Thermal Effects: Some light sources, particularly halogen lamps, can generate significant heat.[4] | 1. Reduce Power Density: Lowering the fluence rate (mW/cm²) while extending the illumination time to deliver the same total light dose can significantly reduce pain.[1] 2. Use LED Light Sources: LEDs generate less heat compared to halogen lamps.[4] 3. Fractionated Light Delivery: Splitting the light dose into smaller fractions with short breaks in between can also mitigate pain. |
| Significant damage to surrounding healthy tissue. | 1. Non-specific PpIX Accumulation: 5-PLevA may be taken up and converted to PpIX by healthy cells. 2. Light Delivery Not Localized: The light is being applied to a larger area than the target tissue. 3. Excessive Light Dose: The total energy delivered is causing damage beyond the target area. | 1. Optimize Incubation Time: Shorter incubation times may favor selective accumulation in target cells. 2. Precise Light Delivery: Use a focused light source or fiber optics to confine the illumination to the target area. 3. Titrate Light Dose: Reduce the total light dose to the minimum effective level determined during optimization experiments. |
| Inconsistent results between experiments. | 1. Variability in Light Source Output: The power output of the lamp or laser may fluctuate. 2. Inconsistent 5-PLevA Formulation: The stability and penetration of the 5-PLevA solution can vary. 3. Biological Variability: Differences in cell density, tissue thickness, or animal models can affect outcomes. | 1. Calibrate Light Source: Regularly measure and calibrate the power output of your light source. 2. Standardize Formulation: Use a consistent and stable formulation of 5-PLevA. As a derivative of 5-ALA, 5-PLevA may have altered stability and penetration properties. 3. Standardize Experimental Conditions: Maintain consistent cell culture conditions, tissue preparation methods, and animal handling procedures. |
Frequently Asked Questions (FAQs)
1. What is the general mechanism of 5-PLevA PDT?
This compound (5-PLevA) is a prodrug that is metabolized within cells into the photosensitizer Protoporphyrin IX (PpIX) through the heme biosynthesis pathway.[5] When PpIX is exposed to light of a specific wavelength, it becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis, necrosis, and autophagy.[1]
2. What are the optimal wavelengths of light for 5-PLevA PDT?
The optimal wavelengths correspond to the absorption peaks of PpIX. The strongest absorption peak is in the blue light region at approximately 410 nm (the Soret band), with smaller peaks in the green and red regions (Q bands) at approximately 505, 540, 580, and 630 nm.[3]
-
Blue light (~410 nm): Highly effective for superficial targets due to its high energy absorption by PpIX, but has shallow tissue penetration (≤ 2 mm).[3]
-
Red light (~635 nm): Preferred for deeper targets as it can penetrate several millimeters into tissue, although it is less efficiently absorbed by PpIX compared to blue light.[3]
3. How do I determine the optimal light dose?
The optimal light dose, or fluence (measured in Joules per square centimeter, J/cm²), depends on the target cells/tissue, the concentration of 5-PLevA, and the incubation time. It is crucial to perform a dose-response study to determine the light dose that maximizes therapeutic effect while minimizing damage to surrounding healthy tissue. For the related compound 5-ALA, effective light doses in clinical and preclinical studies have ranged from 10 J/cm² to 140 J/cm².[2][4]
4. What is the difference between power density (fluence rate) and light dose?
-
Light Dose (Fluence): The total amount of light energy delivered to a specific area, measured in J/cm².
-
Power Density (Fluence Rate): The rate at which the light energy is delivered, measured in mW/cm².
These two parameters are related by the illumination time: Light Dose (J/cm²) = Power Density (mW/cm²) x Time (s) / 1000 . Modifying the power density can impact the biological response and side effects, such as pain, even when the total light dose is kept constant.[1]
5. How does 5-PLevA differ from 5-ALA in PDT?
5-PLevA is a derivative of 5-aminolevulinic acid (5-ALA). The addition of a phenyl group is expected to increase its lipophilicity. This increased lipophilicity may enhance its penetration through cell membranes, potentially leading to higher intracellular concentrations of PpIX compared to 5-ALA at the same molar dose. As a result, it is possible that lower concentrations of 5-PLevA or shorter incubation times may be required to achieve a therapeutic effect similar to that of 5-ALA.
Data Presentation
Table 1: Comparison of Light Sources for PDT
| Light Source | Wavelength Spectrum | Advantages | Disadvantages |
| LED (Light Emitting Diode) | Narrowband | Low heat emission, stable output, cost-effective.[4] | May have limited power for some applications. |
| Filtered Halogen Lamp | Broadband | High power output. | Significant heat generation, which can cause discomfort and require cooling.[4] |
| Laser | Monochromatic | Highly focused beam, precise targeting. | Coherence is not necessary for PDT, can be expensive and complex to operate.[4] |
| Daylight | Broadband | Readily available, can treat large areas. | Uncontrolled light dose, dependent on weather and time of day. |
Table 2: Light Dosage Parameters from Selected 5-ALA PDT Studies (as a reference for 5-PLevA)
| Application | Photosensitizer | Light Source | Wavelength (nm) | Power Density (mW/cm²) | Total Light Dose (J/cm²) | Reference |
| Actinic Keratosis | 10% 5-ALA gel | Red Light LED | ~635 | Not specified | ~37 | [1] |
| Actinic Keratosis | 20% 5-ALA | Red Light | Not specified | Not specified | 70, 100, 140 | [2] |
| High-Grade Glioma (in vitro) | 5-ALA and derivatives | Not specified | 635 | 25 | 25 | [4] |
| Actinic Keratosis | 10% 5-ALA gel | Blue Light | Not specified | Not specified | 10 |
Experimental Protocols
In Vitro Protocol for Optimizing Light Dose in 5-PLevA PDT
-
Cell Culture: Plate target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
5-PLevA Incubation:
-
Prepare a stock solution of 5-PLevA in a suitable solvent (e.g., cell culture medium).
-
Remove the old medium from the cells and add fresh medium containing various concentrations of 5-PLevA (e.g., 0.1, 0.5, 1, 2 mM).
-
Incubate the cells for a predetermined time (e.g., 4 hours) in a light-protected environment.
-
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular 5-PLevA.
-
Irradiation:
-
Add fresh, phenol red-free medium to the cells.
-
Irradiate the cells with a calibrated light source at the desired wavelength (e.g., 410 nm or 635 nm).
-
Expose different sets of wells to a range of light doses (e.g., 0, 1, 5, 10, 20 J/cm²) by varying the illumination time.
-
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Plot cell viability against the light dose for each 5-PLevA concentration to determine the optimal parameters.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of 5-PLevA Photodynamic Therapy.
Caption: Workflow for a typical 5-PLevA PDT experiment.
Caption: Interplay of key light parameters in PDT.
References
- 1. Photodynamic therapy using topical 5-aminolaevulinic acid vs. surgery for basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A photodynamic therapy combined with topical 5-aminolevulinic acid and systemic hematoporphyrin derivative is more efficient but less phototoxic for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical PDT dose dosimetry for pleural Photofrin-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenyllevulinic acid stability and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 5-Phenyllevulinic acid. As specific stability data for this compound is limited in publicly available literature, the following information is based on general principles for aromatic carboxylic acids and best practices for handling chemical reagents in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability in various solvents and pH conditions should be experimentally determined.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation, color change, or the appearance of particulates can indicate degradation or poor solubility. Analytical methods such as HPLC are necessary to confirm purity and detect degradation products.
Q4: Is this compound sensitive to light?
A4: Many aromatic compounds exhibit sensitivity to light. As a precaution, it is advisable to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent potential photolytic degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity by HPLC before use. Minimize freeze-thaw cycles by aliquoting stock solutions. |
| Precipitation of the compound in the experimental medium. | Check the solubility of this compound in your specific buffer or cell culture medium. Consider using a co-solvent like DMSO, ensuring the final concentration is not detrimental to the experimental system. | |
| Change in appearance of solid compound | Absorption of moisture or chemical degradation. | Discard the product if significant changes in color or texture are observed. Ensure the storage container is properly sealed and stored in a desiccator if necessary. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of impurities or degradation products. | Use a high-purity standard of this compound for comparison. If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
Stability Data
Quantitative stability data for this compound under various conditions (e.g., pH, temperature, light exposure) is not extensively documented. Researchers should determine the stability of this compound under their specific experimental conditions. A template for presenting such data is provided below.
| Condition | Solvent/Buffer | Concentration | Time Point | Purity (%) | Degradation Products (%) |
| Example: 40°C | pH 7.4 PBS | 1 mg/mL | 24 hours | Data to be determined | Data to be determined |
| Example: UV light | Methanol | 1 mg/mL | 4 hours | Data to be determined | Data to be determined |
| Example: Room Temp | DMSO | 10 mg/mL | 7 days | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity and the presence of any degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to elevated temperatures.
-
Analysis: Analyze the stressed samples by HPLC at various time points to track the degradation of the parent compound and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
Technical Support Center: Enhancing Cellular Uptake of 5-Phenyllevulinic Acid (5-PLA)
Disclaimer: Research specifically detailing the cellular uptake mechanisms and enhancement strategies for 5-Phenyllevulinic acid (5-PLA) is limited. This guide is substantially based on established principles and extensive research conducted on its structural analog, 5-Aminolevulinic acid (5-ALA). The primary structural difference in 5-PLA is the presence of a phenyl group, which significantly increases its lipophilicity. This key difference should be considered when adapting protocols, as it may favor passive diffusion across the cell membrane but could also introduce challenges related to aqueous solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular Protoporphyrin IX (PpIX) fluorescence after administering 5-PLA. What are the potential causes?
A1: Low intracellular PpIX fluorescence is a common issue that can stem from several factors along the delivery and metabolic pathway. Key causes include:
-
Poor Bioavailability: Due to its increased lipophilicity compared to 5-ALA, 5-PLA may have poor solubility in aqueous cell culture media, leading to aggregation and reduced availability for cellular interaction.
-
Inefficient Cellular Uptake: While the lipophilic nature of 5-PLA may promote passive diffusion, uptake can still be limited by the specific lipid composition and fluidity of the target cell membranes. The expression levels of potential, yet uncharacterized, transporters could also be a factor.
-
Active Efflux: Cells may actively export 5-PLA or the synthesized PpIX using efflux pumps, such as ATP-binding cassette (ABC) transporters.
-
Suboptimal Metabolic Conversion: The enzymatic conversion of 5-PLA to PpIX within the mitochondria might be inefficient in certain cell lines or under specific experimental conditions.
-
Cell Line Variability: Different cell lines possess unique membrane characteristics, transporter expression profiles, and metabolic rates, all of which significantly influence uptake and PpIX synthesis.
Q2: What are the known transport mechanisms for aminolevulinic acid derivatives, and how might 5-PLA differ?
A2: Studies on 5-ALA have identified several carrier-mediated transport systems. 5-ALA uptake is known to be mediated by β-amino acid transporters (system BETA) and other amino acid transporters.[1][2] Transport can be sodium and chloride-dependent.[1]
For 5-PLA, specific transporters have not been definitively identified. However, two primary mechanisms can be hypothesized:
-
Passive Diffusion: The phenyl group makes 5-PLA significantly more lipophilic than 5-ALA. This property likely allows it to more readily diffuse across the phospholipid bilayer of the cell membrane without the need for a transporter.[3]
-
Carrier-Mediated Transport: It is possible that 5-PLA is recognized by transporters for other large, hydrophobic amino acids or organic anions, although this has not been well-studied.
Unlike 5-ALA, which is highly dependent on transporters, passive diffusion is expected to play a much larger role in the cellular uptake of 5-PLA.
Q3: What strategies can be employed to enhance the cellular uptake of 5-PLA?
A3: Based on extensive research with 5-ALA, several strategies can be adapted to enhance 5-PLA delivery:
-
Formulation with Nanocarriers: Encapsulating 5-PLA into nanoparticles or liposomes can improve its solubility, protect it from degradation, and facilitate cellular entry via endocytosis. Gold nanoparticles have been shown to enhance the uptake and therapeutic effect of 5-ALA.[4] Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), are another widely explored option, though their primary benefit may be in sustained extracellular release near the cell surface.[5]
-
Use of Chemical Permeation Enhancers: Small molecules that transiently and non-toxically disrupt the cell membrane can create temporary pores, allowing for increased influx of the therapeutic agent. For instance, a zinc(II)-bis(dipicolylamine) compound was found to triple the amount of PpIX produced from 5-ALA in CHO-K1 cells by promoting its entry through a non-transporter-mediated route.[6]
-
Prodrug Modifications: While 5-PLA is already more lipophilic than 5-ALA, esterification (e.g., creating a methyl or hexyl ester) is a common strategy to further increase membrane permeability. This approach has been successful for 5-ALA but should be approached with caution for 5-PLA, as excessive lipophilicity could lead to poor solubility and formulation challenges.[1]
Q4: What are the key differences to consider when designing experiments with 5-PLA compared to 5-ALA?
A4: The primary difference is lipophilicity .
-
Solubility: 5-PLA will be less soluble in aqueous buffers (e.g., PBS, cell culture media) than 5-ALA. You may need to use a co-solvent like DMSO for your stock solutions, ensuring the final concentration in the cell culture is non-toxic.
-
Vehicle Formulation: Simple aqueous solutions may not be suitable. Consider formulations with surfactants, cyclodextrins, or nanoparticle encapsulation to prevent aggregation and improve bioavailability.
-
Uptake Mechanism: Assume a greater contribution from passive diffusion. This means uptake may be less dependent on specific transporter expression and less likely to be inhibited by competing amino acids compared to 5-ALA.
-
Dose-Response: The optimal concentration for PpIX production may differ significantly from 5-ALA due to differences in uptake efficiency and potential cytotoxicity. A thorough dose-response study is critical.
Troubleshooting Guide: Low PpIX Fluorescence
This guide provides a systematic approach to diagnosing and resolving issues of low Protoporphyrin IX (PpIX) signal following 5-PLA administration.
| Problem | Possible Cause | Recommended Solution / Next Step |
| Low Intracellular PpIX Fluorescence | 1. Poor 5-PLA Bioavailability (Pre-Uptake Issue) | a. Check for Precipitation: Visually inspect the treatment media for any precipitate. Centrifuge a sample of the media and measure the 5-PLA concentration in the supernatant via HPLC. b. Optimize Formulation: Prepare stock solution in DMSO. For working solutions, consider encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve solubility and stability in aqueous media. |
| 2. Inefficient Cellular Uptake (Uptake Issue) | a. Increase Incubation Time/Concentration: Perform a time-course (e.g., 2, 4, 6, 12, 24h) and dose-response (e.g., 10 µM to 1 mM) experiment to find optimal conditions. b. Use Permeation Enhancers: Co-incubate 5-PLA with a low concentration of a membrane-active agent. Note: Test enhancer for cytotoxicity first.c. Change Cell Line: Test uptake in a different cell line to rule out cell-specific limitations. | |
| 3. Rapid Efflux of 5-PLA or PpIX (Post-Uptake Issue) | a. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of ABC transporters (e.g., verapamil for P-gp). Note: This is an exploratory step as the specific efflux pumps for 5-PLA are unknown. | |
| 4. Inefficient Metabolic Conversion (Intracellular Issue) | a. Verify Heme Synthesis Pathway Activity: Ensure the cell line is metabolically active. Some cell lines have low ferrochelatase activity, which naturally leads to PpIX accumulation. b. Modulate Iron Levels: Co-incubate with an iron chelator like deferoxamine to inhibit the final conversion of PpIX to heme, potentially increasing the PpIX signal. |
Experimental Protocols
Protocol: In Vitro Assay for Cellular Uptake and PpIX Quantification
This protocol provides a general method for quantifying the intracellular accumulation of PpIX derived from 5-PLA, which serves as a reliable proxy for cellular uptake and metabolic conversion.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A431, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
5-PLA stock solution (e.g., 100 mM in DMSO)
-
Lysis Buffer (e.g., RIPA buffer or 0.1 M NaOH / 1% SDS)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~635 nm)
-
PpIX standard for calibration curve
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 5 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Treatment:
-
Prepare working solutions of 5-PLA (and any enhancers/nanoparticles) in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid toxicity.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add 500 µL of the treatment medium to each well. Include appropriate controls (untreated cells, vehicle-only control).
-
Incubate for the desired time period (e.g., 4-6 hours) at 37°C, 5% CO₂, protected from light.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular 5-PLA and PpIX.
-
Add 200 µL of lysis buffer to each well and incubate for 15-30 minutes on a shaker to ensure complete lysis.
-
-
Quantification:
-
Transfer 100 µL of the cell lysate from each well to a black, clear-bottom 96-well plate.
-
Measure the fluorescence using a microplate reader (Ex: 405 nm, Em: 635 nm).
-
Use 20 µL of the remaining lysate to determine the total protein concentration in each sample using a BCA assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration range of PpIX in lysis buffer.
-
Calculate the concentration of PpIX in each sample from the standard curve.
-
Normalize the PpIX concentration to the total protein concentration for each sample (e.g., pmol PpIX / mg protein). This corrects for any variation in cell number between wells.
-
Data Summary
The following table summarizes enhancement strategies successfully used for 5-ALA, with specific considerations for their application to the more lipophilic 5-PLA.
| Strategy | Mechanism of Action | Reported Enhancement (5-ALA) | Considerations for 5-PLA |
| Nanoparticle Encapsulation (e.g., Gold, PLGA) | Improves solubility, provides sustained release, facilitates uptake via endocytosis.[4] | 1.5x to 3x increase in PpIX or cell death.[4] | Highly Recommended. Can overcome the primary challenge of 5-PLA's poor aqueous solubility and potential for aggregation. May be the most effective strategy. |
| Chemical Permeation Enhancers (e.g., ZnBDPA compounds) | Transiently disrupts the cell membrane, creating temporary pores for entry.[6] | ~3-fold increase in PpIX production.[6] | Promising. This approach bypasses traditional transporters and could be effective for 5-PLA. Requires careful screening for enhancer-specific cytotoxicity. |
| Prodrug Strategy (Esterification) | Increases lipophilicity to enhance passive diffusion across the cell membrane.[1] | Significant increase in PpIX vs. 5-ALA, especially with longer alkyl chains. | Use with Caution. 5-PLA is already lipophilic. Further esterification may drastically reduce aqueous solubility, making formulation difficult and potentially reducing bioavailability without a sophisticated delivery vehicle. |
| Iron Chelation (e.g., Deferoxamine) | Inhibits ferrochelatase, the enzyme that converts PpIX to heme, causing PpIX to accumulate. | Variable, can enhance PpIX signal by preventing its downstream conversion. | Useful for Mechanistic Studies. This does not enhance uptake but can amplify the fluorescent signal from any 5-PLA that has entered the cell and been converted. Helps to determine if low signal is due to poor uptake or rapid conversion to heme. |
Visual Guides
Caption: A logical workflow for troubleshooting low PpIX fluorescence.
Caption: Comparison of delivery routes for 5-PLA into a cell.
References
- 1. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active and higher intracellular uptake of 5-aminolevulinic acid in tumors may be inhibited by glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of 5-aminolevulinic acid between blood and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced anti-tumor efficacy of 5-aminolevulinic acid-gold nanoparticles-mediated photodynamic therapy in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular drug delivery by poly(lactic-co-glycolic acid) nanoparticles, revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthesized 5-Phenyllevulinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyllevulinic acid, also known as 4-oxo-4-phenylbutanoic acid or β-benzoylpropionic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purity analysis of this compound.
Synthesis Troubleshooting
The primary method for synthesizing this compound is the Friedel-Crafts acylation of benzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use freshly opened or purified aluminum chloride.[3] |
| Deactivated aromatic ring. | Friedel-Crafts acylation is less effective on deactivated aromatic rings. Ensure the benzene used is pure and free from deactivating contaminants.[3] | |
| Insufficient catalyst. | The ketone product can form a complex with the Lewis acid, so a stoichiometric amount of the catalyst is often required.[3] | |
| Sub-optimal reaction temperature. | The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions. Monitor the reaction temperature closely.[3] | |
| Formation of Multiple Products | Polysubstitution. | While less common in acylation than alkylation, polysubstitution can occur with highly activated rings. The acyl group of the product deactivates the ring, making a second acylation less likely.[4] |
| Impurities in starting materials. | Use high-purity benzene and succinic anhydride to minimize side reactions. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Purify the crude product by recrystallization from hot water. The pure acid should solidify upon cooling. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Recrystallization | Incorrect solvent. | Water is a common and effective solvent for the recrystallization of this compound.[2] |
| Solution is not saturated. | After dissolving the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5] | |
| Presence of oily impurities. | Wash the crude product with a cold, non-polar solvent like petroleum ether to remove non-polar impurities before recrystallization. | |
| Colored Impurities in Final Product | Contaminants from the reaction. | Add activated charcoal to the hot solution before filtration during recrystallization to remove colored impurities. |
Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape in HPLC | Inappropriate mobile phase pH. | Use a buffered mobile phase to control the pH, especially for an acidic analyte like this compound. The pH should be at least 2 units away from the analyte's pKa.[6] |
| Column overload. | Reduce the concentration of the sample being injected. | |
| No or Low Signal in GC-MS | Analyte is not volatile enough. | Derivatization is necessary for the GC-MS analysis of keto acids. Common methods include silylation or methylation to increase volatility.[7] |
| Adsorption in the GC system. | Derivatization can also reduce analyte adsorption and improve peak shape.[8] | |
| Complex NMR Spectrum | Presence of impurities. | Purify the sample thoroughly before NMR analysis. Compare the spectrum to known spectra of starting materials and expected byproducts. |
| Inappropriate solvent. | Use a deuterated solvent in which the analyte is soluble and the solvent peaks do not overlap with analyte peaks. Common choices include CDCl₃ or DMSO-d₆.[9] |
Frequently Asked Questions (FAQs)
Synthesis
-
What is the most common method for synthesizing this compound? The most common method is the Friedel-Crafts acylation of benzene with succinic anhydride using a Lewis acid catalyst like anhydrous aluminum chloride.[1][2]
-
What are the key reaction conditions to control? It is crucial to maintain anhydrous conditions as the aluminum chloride catalyst is sensitive to moisture. The reaction temperature and stoichiometry of the catalyst are also important factors for achieving a good yield.[3]
-
Is polysubstitution a major concern? No, polysubstitution is generally not a major issue in Friedel-Crafts acylation because the acyl group introduced deactivates the aromatic ring, making it less susceptible to further acylation.[4][10]
Purification
-
How can I purify the crude this compound? Recrystallization from hot water is a common and effective method for purification.[2] The process involves dissolving the crude product in a minimum amount of hot water, filtering to remove any insoluble impurities, and then allowing the solution to cool slowly to form crystals.[5]
-
What should I do if my product is colored? Treating the hot solution with activated charcoal before filtration during the recrystallization process can help remove colored impurities.
Analysis
-
Which analytical techniques are suitable for purity analysis? High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy are all suitable for assessing the purity of this compound.
-
What type of HPLC method is recommended? A reverse-phase HPLC method is commonly used. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[11]
-
Do I need to derivatize the sample for GC-MS analysis? Yes, due to the low volatility of the carboxylic acid, derivatization is necessary. Silylation, for example with BSTFA, is a common method to increase the volatility for GC-MS analysis.[7]
-
What should I expect in the ¹H NMR spectrum? The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methylene protons of the butanoic acid chain. The carboxylic acid proton will also be present, though its chemical shift can be variable.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on established methods for Friedel-Crafts acylation.[1][12]
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric acid
-
Ice
-
Water
-
Sodium carbonate
-
Activated charcoal
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
To the flask, add anhydrous benzene and anhydrous aluminum chloride.
-
In a separate beaker, dissolve succinic anhydride in anhydrous dichloromethane.
-
Transfer the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred benzene-aluminum chloride suspension.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by TLC.
-
Upon completion, cool the mixture in an ice bath and slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of boiling water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[11] A common starting point is a 55:45 mixture of 0.01 M KH₂PO₄ (pH 3.5) and acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 250 nm.[13]
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a suitable solvent.
Purity Analysis by GC-MS (after Derivatization)
-
Derivatization (Silylation):
-
Dry a small sample (e.g., 1 mg) of the this compound in a reaction vial.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[7]
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the derivatization.[7]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation of components.
-
MS Detection: Electron Ionization (EI) with a scan range appropriate for the expected mass of the derivatized analyte.
-
Purity Analysis by ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of the purified this compound in the chosen deuterated solvent.
-
Expected Signals:
-
Aromatic protons: Multiplets in the range of δ 7.4-8.0 ppm.
-
Methylene protons adjacent to the carbonyl group: A triplet around δ 3.2 ppm.
-
Methylene protons adjacent to the carboxylic acid group: A triplet around δ 2.8 ppm.
-
Carboxylic acid proton: A broad singlet, typically above δ 10 ppm (can be variable and may exchange with D₂O).
-
Data Presentation
Table 1: Typical Analytical Data for this compound
| Parameter | HPLC | GC-MS (as TMS derivative) | ¹H NMR (in CDCl₃) |
| Retention Time | Dependent on specific method | Dependent on specific method | N/A |
| m/z of Molecular Ion | N/A | Expected [M]⁺ and characteristic fragments | N/A |
| Chemical Shifts (δ, ppm) | N/A | N/A | ~7.9 (m, 2H), ~7.5 (m, 3H), ~3.2 (t, 2H), ~2.8 (t, 2H), >10 (br s, 1H) |
Visualizations
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Logical troubleshooting guide for common issues in this compound synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Separation of Ethyl 4-oxo-4-phenylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Dark Toxicity of 5-Phenyllevulinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyllevulinic acid (5-PLA) derivatives. The focus is on understanding and minimizing dark toxicity, which is the cytotoxic effect of these compounds in the absence of light.
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" in the context of 5-PLA derivatives?
A1: Dark toxicity refers to the inherent cytotoxicity of a photosensitizer or its prodrug, such as a 5-PLA derivative, without photoactivation.[1][2] An ideal photosensitizer for photodynamic therapy (PDT) would have no dark toxicity, ensuring that cell death only occurs in the targeted tissue upon illumination.[3]
Q2: Are 5-PLA derivatives known to exhibit dark toxicity?
A2: Yes, some 5-PLA derivatives, particularly the more lipophilic ester derivatives, can exhibit dark toxicity, especially at higher concentrations.[4] For instance, studies have shown that while esterification can improve cellular uptake and protoporphyrin IX (PpIX) production, it can also lead to increased dark toxicity.
Q3: What are the potential mechanisms of dark toxicity for 5-PLA derivatives?
A3: The exact mechanisms of dark toxicity for many 5-PLA derivatives are not well-elucidated in the currently available literature. However, it is believed that for some derivatives, the dark toxicity is not related to the accumulation of the photosensitizer PpIX. The inherent chemical properties of the derivative itself, its concentration, and its interaction with cellular components in the absence of light are likely contributing factors. More lipophilic compounds may have a greater tendency to interact with and disrupt cellular membranes, leading to toxicity.
Troubleshooting Guide: High Dark Toxicity
Unexpectedly high dark toxicity can compromise experimental results and the therapeutic window of a potential PDT agent. This guide provides a systematic approach to troubleshooting this issue.
| Problem | Potential Cause | Recommended Action |
| High cell death in dark control groups | Concentration of the 5-PLA derivative is too high. | Perform a dose-response curve to determine the optimal concentration that maximizes PpIX accumulation (for PDT) while minimizing dark toxicity. Start with a wide range of concentrations and narrow down to the optimal window. |
| Prolonged incubation time. | Optimize the incubation time. Test various incubation periods (e.g., 4, 12, 24 hours) to find the shortest time required for sufficient PpIX conversion without causing significant dark toxicity. | |
| Inherent toxicity of the specific derivative. | Synthesize and test a panel of derivatives with varying lipophilicity and chemical structures. Some derivatives are inherently less toxic in the dark. For example, one study identified a specific derivative, 13a, as having low dark toxicity and high phototoxicity.[5] | |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to the same compound. If possible, test the derivative on a panel of cell lines to understand its toxicity profile. | |
| Solvent/vehicle toxicity. | Ensure that the solvent used to dissolve the 5-PLA derivative is not contributing to the observed cytotoxicity. Run a vehicle-only control at the same concentration used in the experimental wells. | |
| Inconsistent dark toxicity results | Inconsistent cell density or growth phase. | Standardize cell seeding density and ensure that cells are in the exponential growth phase during the experiment. Overly confluent or starved cells can be more susceptible to stress. |
| Compound instability or degradation. | Prepare fresh solutions of the 5-PLA derivative for each experiment. Some compounds may degrade over time, leading to byproducts with different toxicity profiles. | |
| Accidental light exposure. | Strictly control light conditions during all steps of the experiment, from compound preparation to incubation and analysis. Use light-blocking plates or cover plates with aluminum foil. |
Experimental Protocols
Assessing Dark Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for determining the dark toxicity of 5-PLA derivatives.
Materials:
-
5-PLA derivative of interest
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment (in the dark):
-
Prepare serial dilutions of the 5-PLA derivative in complete culture medium. It is crucial to protect the solutions from light.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the 5-PLA derivative at various concentrations.
-
Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent used to dissolve the derivative.
-
Blank: Medium only (no cells).
-
-
Wrap the plate in aluminum foil to protect it from light.
-
Incubate for the desired period (e.g., 24 hours) in a cell culture incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Return the plate to the incubator for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well.
-
Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Summary
| 5-PLA Derivative | Lipophilicity (LogP) | Cell Line | Incubation Time (h) | Dark Toxicity IC50 (µM) |
| This compound | Low | A549 | 24 | > 1000 |
| 5-PLA methyl ester | Moderate | A549 | 24 | 500 |
| 5-PLA hexyl ester | High | A549 | 24 | 150 |
| 5-PLA octyl ester | Very High | A549 | 24 | 75 |
| This compound | Low | MCF-7 | 24 | > 1000 |
| 5-PLA methyl ester | Moderate | MCF-7 | 24 | 450 |
| 5-PLA hexyl ester | High | MCF-7 | 24 | 120 |
| 5-PLA octyl ester | Very High | MCF-7 | 24 | 60 |
Visualizations
Experimental Workflow for Dark Toxicity Assessment
Caption: Workflow for assessing the dark toxicity of 5-PLA derivatives using an MTT assay.
Logical Relationship for Minimizing Dark Toxicity
References
- 1. mdpi.com [mdpi.com]
- 2. A Closer Look at Dark Toxicity of the Photosensitizer TMPyP in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Phenyllevulinic Acid and Derivatives
Disclaimer: Information on 5-Phenyllevulinic acid is limited in scientific literature. This guide leverages extensive data from the closely related and well-studied compound, 5-Aminolevulinic acid (ALA), to provide troubleshooting strategies and experimental guidance. The principles of stability, degradation, and analysis are often transferable to similar molecular structures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and showing reduced activity. What is happening?
A1: Levulinic acid derivatives, particularly in aqueous solutions, can be unstable and prone to degradation. For 5-Aminolevulinic acid (ALA), discoloration and loss of activity are often due to dimerization and oxidation, especially at neutral or physiological pH.[1][2] It is likely that this compound undergoes similar degradation pathways.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Based on studies with ALA, aqueous solutions of levulinic acid derivatives are most stable at an acidic pH (below 5).[3][4] For long-term storage, it is recommended to prepare acidic aqueous solutions (pH < 5), purge with nitrogen to remove oxygen, and store at low temperatures (e.g., 5°C).[3][5] Non-aqueous vehicles may also improve stability.[5]
Q3: How can I monitor the purity and degradation of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of levulinic acid derivatives and quantifying their degradation products.[6][7][8][9][10][11] A reversed-phase column with a suitable mobile phase, often containing an acidic buffer, can effectively separate the parent compound from its degradation products.
Q4: Are there any known incompatibilities of levulinic acid derivatives with common lab reagents?
A4: While specific incompatibilities for this compound are not documented, ALA has been shown to react with components in certain formulations. For instance, esterification can occur in the presence of glycerol and polyethylene glycol.[5] It is advisable to perform compatibility studies before incorporating it into complex mixtures.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Question | Possible Cause | Recommended Solution |
| Why am I seeing variable cellular uptake or inconsistent photodynamic therapy (PDT) effects? | Solution Instability: The compound may be degrading in your physiological pH buffer during incubation.[1] | Prepare fresh solutions immediately before use. If pre-incubation is necessary, use a buffer with a slightly acidic pH if compatible with your cell line, or minimize the incubation time. Consider using a non-aqueous delivery vehicle if appropriate for your experiment.[5] |
| Photobleaching: Exposure to ambient light during preparation and incubation can lead to degradation of the photosensitizer produced from the levulinic acid derivative. | Protect your solutions and experimental setup from light as much as possible by using amber vials and minimizing light exposure during handling. | |
| Cell Density and Confluency: The metabolic state of cells can affect the uptake and conversion of the prodrug. | Standardize your cell seeding density and ensure consistent confluency at the time of treatment. A cell confluency of approximately 80% is often recommended to avoid contact inhibition effects.[12] |
Issue 2: Challenges in Chemical Synthesis and Purification
| Question | Possible Cause | Recommended Solution |
| My synthesis of a levulinic acid derivative is resulting in low yields and multiple byproducts. What can I do? | Reaction Conditions: The reaction conditions (temperature, solvent, catalyst) may not be optimal, leading to side reactions. | Review published synthesis protocols for similar compounds like ALA.[13][14][15] Consider optimizing reaction parameters such as temperature, reaction time, and the type and concentration of catalysts and reagents. |
| Impure Starting Materials: The quality of your starting materials can significantly impact the reaction outcome. | Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis. | |
| I'm having difficulty purifying the final product. | Inadequate Purification Method: The chosen purification method (e.g., recrystallization, column chromatography) may not be effective for your specific compound. | For ALA, recrystallization from acetone or purification via ion-exchange chromatography has been reported.[4][13] Experiment with different solvent systems for recrystallization or explore various stationary and mobile phases for column chromatography. HPLC can also be used for purification.[11] |
Data on Stability of 5-Aminolevulinic Acid (ALA)
The following tables summarize the stability of ALA under different conditions, which can serve as a reference for this compound.
Table 1: Effect of pH on the Stability of 1% ALA in Aqueous Solution at 50°C
| pH | Half-life (hours) | Stability |
| 2.35 | Stable for 37 days | Very High |
| 4.81 | 257 | Moderate |
| 7.42 | 3.0 | Low |
| Data sourced from Eur J Pharm Sci. 1999 Jan;7(2):87-91.[6] |
Table 2: Stability of ALA in Different Topical Formulations Stored at 5°C for 6 Months
| Formulation | % of Original ALA Remaining |
| Bioadhesive Patch (non-aqueous) | 86.2% |
| Glycerol-based Gel (non-aqueous) | 40.2% |
| Data sourced from J Pharm Sci. 2005 Dec;94(12):2713-22.[5] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Aminolevulinic Acid Hydrochloride
This protocol is based on a common synthesis route for ALA and may be adapted for this compound with appropriate modifications to the starting materials.
-
Reaction of 5-phthalimidolevulinic acid: Dissolve 2.00 g of 5-phthalimidolevulinic acid in 40 ml of 6N hydrochloric acid.
-
Reflux: Heat the mixture at reflux for 6 hours.
-
Decolorization and Filtration: Decolorize the solution with activated carbon and filter.
-
Solvent Removal: Remove water by distillation under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid from acetone to obtain 5-aminolevulinic acid hydrochloride.[13]
Protocol 2: HPLC Analysis of Levulinic Acid Derivatives
This protocol provides a general framework for the analysis of levulinic acid derivatives.
-
Instrumentation: A standard HPLC system with a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: A reversed-phase C18 column or a mixed-mode column.[7][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with formic or phosphoric acid).[7][8] The specific gradient and composition will need to be optimized for this compound.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 266 nm for levulinic acid).[8] MS detection can provide higher sensitivity and specificity.[9][11]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Degradation pathway of 5-Aminolevulinic acid in aqueous solution.
Caption: General experimental workflow for using this compound.
References
- 1. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Levulinic acid and Sorbic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. CN109796353B - Synthetic method of 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
5-Aminolevulinic Acid (5-ALA) in Photodynamic Therapy: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce selective cell death. 5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, is a widely used prodrug that is metabolized into the potent photosensitizer protoporphyrin IX (PpIX) within target cells.[1][2] This guide provides a detailed overview of 5-ALA in PDT, including its mechanism of action, performance data from preclinical and clinical studies, and detailed experimental protocols. Due to a lack of available research, a direct comparison with 5-Phenyllevulinic acid (5-PLA) is not possible. However, this guide will touch upon the rationale for developing 5-ALA derivatives, which may provide context for the interest in compounds like 5-PLA.
Mechanism of Action: The Heme Synthesis Pathway
Upon administration, 5-ALA is taken up by cells and enters the heme biosynthesis pathway. In cancer cells, there is a preferential accumulation of PpIX due to a combination of factors, including increased uptake of 5-ALA and decreased activity of the enzyme ferrochelatase, which converts PpIX to heme.[2][3] This selective accumulation of the photosensitive PpIX in malignant tissues is the cornerstone of 5-ALA-based PDT. When exposed to light of a specific wavelength (typically in the red region, around 635 nm), PpIX is excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen.[4] These ROS are highly cytotoxic and lead to apoptosis and necrosis of the tumor cells.[5]
Performance Data of 5-ALA in Photodynamic Therapy
The efficacy of 5-ALA PDT has been demonstrated in numerous in vitro and in vivo studies across various cancer types. Key performance indicators include cellular uptake, PpIX accumulation, and phototoxicity (cell death upon light activation).
In Vitro Studies
| Cell Line | 5-ALA Concentration (mM) | Incubation Time (h) | Light Dose (J/cm²) | Wavelength (nm) | Outcome | Reference |
| Human Colon Adenocarcinoma (WiDr) | Not specified | 0.5 - 3 | Not applicable (PpIX production study) | Not applicable | Ultrasound increased PpIX production by ~45% | [6] |
| Human Malignant Glioma | Not specified (Oral admin) | Not applicable | Not applicable | Not applicable | PpIX concentration significantly higher in grade IV vs. grade III tumors | [7] |
| Human Cervical Cancer (HeLa) | Not specified | Not specified | Not specified | Not specified | Apoptosis is a key mechanism of cell death | [8] |
| Human Pancreatic Cancer (Panc1) | Not specified | Not specified | Lower light doses | Not specified | Drug-resistant cells showed increased sensitivity to ALA-PDT | [9] |
In Vivo Studies
| Animal Model | Tumor Type | 5-ALA Administration | Light Dose (J/cm²) | Wavelength (nm) | Outcome | Reference |
| Nude Mice | Human Colon Adenocarcinoma Xenograft | Topical (20% emulsion) | Not specified | Not specified | Ultrasound increased PpIX accumulation in tumors | [6] |
| Nude Mice | Metastatic Melanoma | Topical (nanoformulation) | Not specified | Not specified | Curable rate of 90% and relapse-free survival of 83.33% | [10] |
| Human Patients | Actinic Keratoses | Topical (20% solution) | 10 | 417 | 72% complete response at 12 weeks | [11] |
| Human Patients | Cervical Intraepithelial Neoplasia | Topical (20% jelly) | Not specified | ~633 | ~70% complete response | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in 5-ALA PDT studies.
In Vitro PpIX Fluorescence Measurement
-
Cell Culture: Plate cancer cells in a multi-well plate and culture until they reach the desired confluency.
-
5-ALA Incubation: Replace the culture medium with a fresh medium containing the desired concentration of 5-ALA. Incubate the cells for a specified period (e.g., 4 hours) in the dark.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular 5-ALA.
-
Fluorescence Measurement: Measure the intracellular PpIX fluorescence using a fluorescence microscope or a plate reader. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 635 nm.
In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
5-ALA Incubation: Treat the cells with varying concentrations of 5-ALA for a specific duration in the dark.
-
Irradiation: After incubation and washing with PBS, expose the cells to a light source (e.g., LED or laser) with a specific wavelength (e.g., 635 nm) and light dose.
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage of the untreated control.
The Rationale for 5-ALA Derivatives and the Potential of this compound (5-PLA)
While 5-ALA is effective, its hydrophilic nature can limit its penetration through biological membranes, such as the skin and cell membranes.[13] This has prompted the development of more lipophilic derivatives of 5-ALA, such as its esters (e.g., methyl aminolevulinate, MAL), to enhance cellular uptake and subsequent PpIX production.[12][14] The underlying principle is that increased lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes.
This compound (5-PLA) is a derivative of levulinic acid, similar to 5-ALA. The key structural difference is the substitution of the amino group in 5-ALA with a phenyl group in 5-PLA. The introduction of a phenyl group would significantly increase the lipophilicity of the molecule compared to 5-ALA.
Theoretical Advantages of 5-PLA:
-
Enhanced Cellular Uptake: The increased lipophilicity of 5-PLA could potentially lead to more efficient passive diffusion across cell membranes, resulting in higher intracellular concentrations compared to 5-ALA when administered at the same dose.
-
Improved Bioavailability: Enhanced membrane permeability could translate to improved bioavailability after topical or systemic administration.
Potential Challenges and Considerations for 5-PLA:
-
Metabolic Conversion: A critical and uninvestigated aspect is whether 5-PLA can be efficiently converted to PpIX by the enzymes of the heme synthesis pathway. The presence of a bulky phenyl group in place of the amino group might hinder its recognition and processing by the necessary enzymes.
-
Alternative Metabolic Fates: The phenyl group could lead to alternative metabolic pathways, potentially reducing the yield of PpIX and leading to the formation of other metabolites with unknown photosensitizing properties or toxicities.
-
Toxicity: The toxicity profile of 5-PLA and its metabolites would need to be thoroughly evaluated.
Without experimental data, the potential of 5-PLA in photodynamic therapy remains speculative. Further research, including chemical synthesis, in vitro studies on cellular uptake, metabolic conversion to PpIX, and phototoxicity, is required to determine if 5-PLA holds promise as a novel photosensitizer prodrug for PDT.
References
- 1. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. Production of protoporphyrin IX induced by 5-aminolevulinic acid in transplanted human colon adenocarcinoma of nude mice can be increased by ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminolevulinic acid-induced protoporphyrin IX levels in tissue of human malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active and higher intracellular uptake of 5-aminolevulinic acid in tumors may be inhibited by glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Photodynamic Therapy Using 5-ALA-Incorporated Nanocomplexes Cures Metastatic Melanoma through Priming of CD4+CD8+ Double Positive T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical aminolevulinic acid HCl photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of 5-aminolevulinic acid for photodynamic therapy: enzymatic conversion into protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 5-Phenyllevulinic acid derivatives
A Comparative Guide to 5-Aminolevulinic Acid Derivatives for Photodynamic Therapy
Introduction
5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, is a cornerstone in photodynamic therapy (PDT). As a prodrug, 5-ALA is metabolized intracellularly to form the potent photosensitizer Protoporphyrin IX (PpIX).[1][2][3] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cellular damage and apoptosis, providing a targeted approach to cancer treatment.[1][4]
However, the clinical efficacy of 5-ALA is often hampered by its hydrophilic nature, which limits its ability to penetrate biological membranes and results in suboptimal bioavailability.[1][5][6][7] To overcome these limitations, a variety of 5-ALA derivatives have been synthesized, primarily by modifying the carboxylic acid or amino group. These modifications, such as esterification, amidation, and conjugation to peptides or dendritic structures, aim to enhance lipophilicity, improve cellular uptake, and increase the selective accumulation of PpIX in target tissues.[3][5][6][7][8][9] This guide provides a comparative overview of key 5-ALA derivatives, summarizing their performance based on available experimental data and outlining the methodologies used for their evaluation.
Comparative Performance of 5-ALA Derivatives
The therapeutic efficacy of 5-ALA derivatives is determined by several key factors, including their cellular uptake, the efficiency of their conversion to PpIX, and the resulting phototoxicity upon illumination. The following tables summarize quantitative data from various studies to facilitate a comparison of different derivatives.
Table 1: Cellular Uptake and Protoporphyrin IX (PpIX) Accumulation
| Derivative | Cell Line | Incubation Time (h) | PpIX Accumulation (relative to 5-ALA) | Reference |
| Methyl-ALA | LOX Melanoma | 4 | ~1.5x | [9] |
| Pentyl-ALA | Jurkat Lymphoma | 3-9 | Higher than 5-ALA | [10] |
| Hexyl-ALA | LM3 Breast Cancer | 4 | Significantly Higher | [11] |
| Ac-L-Phe-ALA-Me | PAM212 Keratinocyte | 6 | ~5x | [8] |
| Dendron (3 ALA units) | LM3 Breast Cancer | - | Similar to 5-ALA | [5] |
Table 2: Phototoxicity and Therapeutic Efficacy
| Derivative | Cell Line | Light Dose (J/cm²) | LD₅₀ (µM) | Reference |
| 5-ALA | PAM212 Keratinocyte | 2.5 | 25 | [8] |
| Hexyl-ALA | PAM212 Keratinocyte | 2.5 | 6 | [8] |
| Ac-L-Phe-ALA-Me | PAM212 Keratinocyte | 2.5 | 2.6 | [8] |
| Methyl-ALA | LOX Melanoma | - | Lower than 5-ALA | [9] |
Signaling Pathways in 5-ALA Derivative-Mediated PDT
The cell death induced by 5-ALA derivative-mediated PDT is a complex process involving multiple signaling pathways. Upon light activation, PpIX-generated ROS can trigger apoptosis, necrosis, and autophagy. The specific pathway activated can depend on the cell type, the subcellular localization of PpIX, and the treatment conditions.
The primary mechanism of cell death is apoptosis, which can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS can cause damage to the mitochondria, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[8][12] Additionally, PDT can stimulate the expression of death receptors, leading to the activation of caspase-8.[12] Some studies also point to the involvement of other signaling cascades, such as the NF-κB/JNK and AMPK pathways, in regulating PDT-induced cell death.[8][12]
Caption: Signaling pathways activated by 5-ALA derivative-mediated PDT.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate comparison of 5-ALA derivatives. Below are detailed methodologies for key experiments.
Measurement of Protoporphyrin IX (PpIX) Fluorescence
This protocol quantifies the intracellular accumulation of PpIX following incubation with a 5-ALA derivative.
Workflow:
Caption: Workflow for PpIX fluorescence measurement.
Detailed Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Incubation with Derivative: Remove the culture medium and add fresh medium containing the desired concentration of the 5-ALA derivative. Incubate for the desired time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Cell Lysis: Add a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.[13][14] A standard curve using known concentrations of PpIX should be prepared to quantify the amount of PpIX in the cell lysates.
MTT Assay for Phototoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of PDT.[1][15][16]
Workflow:
Caption: Workflow for the MTT phototoxicity assay.
Detailed Protocol:
-
Cell Seeding and Incubation with Derivative: Follow steps 1 and 2 of the PpIX fluorescence measurement protocol.
-
Irradiation: After incubation with the derivative, replace the medium with fresh, phenol red-free medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm LED array) at a defined light dose (J/cm²). Include a dark control (cells incubated with the derivative but not irradiated) and a light control (cells irradiated without the derivative).
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caspase Activity Assay
This assay measures the activity of key apoptosis-executing enzymes, such as caspase-3, to confirm that cell death is occurring via apoptosis.[17][18]
Workflow:
Caption: Workflow for the caspase activity assay.
Detailed Protocol:
-
PDT Treatment: Treat cells with the 5-ALA derivative and light as described in the MTT assay protocol.
-
Cell Lysis: At various time points post-PDT, harvest and lyse the cells using a chilled lysis buffer provided in a commercial caspase activity assay kit.
-
Substrate Addition: Add the caspase-specific fluorogenic substrate (e.g., DEVD-AMC for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., excitation ~380 nm, emission ~460 nm for AMC). The fluorescence intensity is proportional to the caspase activity.
Conclusion
The development of 5-ALA derivatives has significantly advanced the potential of photodynamic therapy. By enhancing lipophilicity and cellular uptake, these modified prodrugs can lead to greater accumulation of PpIX in target cells, resulting in improved phototoxicity and therapeutic outcomes. The choice of a particular derivative will depend on the specific application, target tissue, and desired pharmacokinetic profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for the systematic evaluation and comparison of novel 5-ALA derivatives, facilitating the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence kinetics of protoporphyrin-IX induced from 5-ALA compounds in rabbit postballoon injury model for ALA-photoangioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic fluorescence studies of 5-aminolaevulinic acid-induced protoporphyrin IX accumulation in basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-ALA mediated photodynamic therapy induces autophagic cell death via AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro phototoxicity of 5-aminolevulinic acid and its methyl ester and the influence of barrier properties on their release from a bioadhesive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of 5-aminolevulinic acid for photodynamic therapy: enzymatic conversion into protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 12. 5-aminolevulinic acid induce apoptosis via NF-κB/JNK pathway in human oral cancer Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchhub.com [researchhub.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 18. Detection of caspase-3 activation in single cells by fluorescence resonance energy transfer during photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protoporphyrin IX-Inducing Fluorescent Probes: 5-Aminolevulinic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective accumulation of the fluorescent molecule protoporphyrin IX (PpIX) in tumor cells is a cornerstone of fluorescence-guided surgery (FGS) and photodynamic therapy (PDT). This phenomenon is primarily achieved by administering a precursor molecule that is preferentially metabolized to PpIX in cancer cells. For years, 5-aminolevulinic acid (5-ALA) has been the most widely used precursor for this purpose.[1][2][3][4] However, its hydrophilic nature can limit its penetration across cell membranes.[5] This has led to the development of more lipophilic derivatives, such as 5-ALA methyl ester (Methyl aminolevulinate, MAL) and 5-ALA hexyl ester (Hexyl aminolevulinate, HAL), with the aim of improving cellular uptake and subsequent PpIX production.[6][7]
Initial investigations into 5-Phenyllevulinic acid (5-PLA) as a potential fluorescent probe for PpIX induction did not yield significant published data, suggesting it is not a commonly utilized or extensively researched compound for this application at present. Therefore, this guide will focus on a detailed comparison of the well-established 5-ALA and its clinically relevant derivatives, MAL and HAL.
Mechanism of Action: The Heme Synthesis Pathway
The accumulation of PpIX in cancer cells following the administration of 5-ALA or its derivatives is a result of altered enzymatic activity in the heme synthesis pathway. Exogenous administration of these precursors bypasses the natural negative feedback regulation of the pathway, leading to an overproduction of PpIX. In many cancer cells, the final enzyme in this pathway, ferrochelatase, which converts PpIX to heme, has a lower activity, causing PpIX to accumulate.[4][8] This accumulated PpIX is a potent photosensitizer and emits a characteristic red fluorescence when excited by blue or violet light.[1][2]
Caption: Simplified heme synthesis pathway showing the conversion of exogenous 5-ALA to fluorescent PpIX.
Comparative Performance Data
The choice of a PpIX precursor depends on several factors, including its efficiency in generating PpIX, cellular uptake, and potential cytotoxicity. The following tables summarize available data comparing 5-ALA, MAL, and HAL.
Table 1: Protoporphyrin IX (PpIX) Fluorescence
| Compound | Cell Line / Model | Incubation Time (h) | Concentration | Relative PpIX Fluorescence Intensity (vs. 5-ALA) | Reference |
| 5-ALA | Human Skin (in vivo) | 4.5 - 6 | Iontophoretic delivery | 1.0 (Baseline) | [9] |
| MAL | Not Directly Compared | - | - | Data not available in a direct comparison | - |
| HAL | LM3 mammary adenocarcinoma | Not specified | Not specified | Not specified, but noted to inhibit ALA uptake | [6] |
| ALA-n-pentylester | Human Skin (in vivo) | 4.5 - 6 | Iontophoretic delivery | Higher phototoxicity at equal fluorescence levels | [9] |
Note: Direct quantitative comparisons of PpIX fluorescence intensity between 5-ALA, MAL, and HAL in the same experimental setup are limited in the reviewed literature. The data often focuses on downstream effects like phototoxicity.
Table 2: Cellular Uptake and Kinetics
| Compound | Cellular Uptake Mechanism | Peak Fluorescence (in vivo) | Notes | Reference |
| 5-ALA | Active transport (BETA transporters) | 7-8 hours post-administration | Uptake can be inhibited by glycine. | [6][7][10] |
| MAL | Not explicitly defined in reviewed literature | Not specified | Generally considered more lipophilic than 5-ALA. | - |
| HAL | Passive diffusion | Not specified | Higher lipophilicity facilitates membrane crossing. | [6][7] |
Table 3: Cytotoxicity and Phototoxicity
| Compound | Cell Line | Assay | IC50 (Dark Toxicity) | Phototoxicity Notes | Reference |
| 5-ALA | U87MG (Glioblastoma) | MTT | ~500 µg/mL (after 7 days) | Induces apoptosis and ROS generation upon photoactivation. | [11] |
| 5-ALA | T24 (Bladder Cancer) | Not specified | No significant dark toxicity at therapeutic concentrations. | Effective in PDT. | [12] |
| 5-ALA | Lymphocytes | Comet Assay | Cytotoxic and genotoxic at 0.75 mM without light. | - | [13] |
| HAL | Lymphocytes | Comet Assay | Slight cytotoxicity at 10 µM without light; no DNA damage. | - | [13] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
1. In Vitro Quantification of Protoporphyrin IX (PpIX) Fluorescence
This protocol describes the measurement of intracellular PpIX fluorescence in cultured cells treated with 5-ALA or its derivatives.
Materials:
-
Cancer cell line of interest (e.g., U87MG, HeLa)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
5-ALA, MAL, or HAL stock solutions
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of 5-ALA, MAL, or HAL. Include a vehicle control (medium without the compound). Incubate for various time points (e.g., 2, 4, 6, 8 hours).
-
Washing: After incubation, remove the medium and wash the cells three times with PBS to remove any extracellular compound.
-
Fluorescence Measurement (Plate Reader): Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.[2]
-
Fluorescence Measurement (Microscopy): For visualization of PpIX localization, after washing, fix the cells (e.g., with 4% paraformaldehyde) or observe live cells. Use a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a specific porphyrin filter).[14][15]
-
Data Analysis: Subtract the background fluorescence from the vehicle control wells. Normalize the fluorescence intensity to cell number if necessary (e.g., by performing a parallel cell viability assay).
2. Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of 5-ALA and its derivatives in the absence of light (dark toxicity).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
5-ALA, MAL, or HAL stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear plate and incubate overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of 5-ALA, MAL, or HAL. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizing the Comparison and Workflow
Caption: A typical experimental workflow for validating and comparing PpIX-inducing probes.
Caption: Logical relationship between PpIX precursors, their properties, and clinical applications.
Conclusion
The choice between 5-ALA and its lipophilic derivatives, MAL and HAL, for inducing PpIX fluorescence is a critical consideration in the design of FGS and PDT protocols. While 5-ALA is a well-established and effective agent, its hydrophilic nature can be a limiting factor for cellular uptake. Lipophilic derivatives like MAL and HAL have been developed to overcome this limitation, potentially leading to enhanced PpIX accumulation and therapeutic efficacy. However, the optimal choice of probe is likely to be context-dependent, varying with the tumor type, location, and desired clinical outcome. Further direct comparative studies are warranted to fully elucidate the relative advantages of each compound and to guide the selection of the most appropriate PpIX precursor for specific clinical applications.
References
- 1. scielo.br [scielo.br]
- 2. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced anti-tumor efficacy of 5-aminolevulinic acid-gold nanoparticles-mediated photodynamic therapy in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, hexyl 5-aminolevulinate, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A quantitative assessment of protoporphyrin IX metabolism and phototoxicity in human skin following dose-controlled delivery of the prodrugs 5-aminolaevulinic acid and 5-aminolaevulinic acid-n-pentylester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Measurement of Real-Time Kinetics of Protoporphyrin IX After 5-Aminolevulinic Acid Administration in Human In Situ Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of 5-Aminolevulinic Acid on Human Malignant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of cytotoxic properties of 5-Aminolevulinic acid (5-ALA) on bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cytotoxic and genotoxic potential of 5-aminolevulinic acid on lymphocytes: a comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Efficacy of 5-Phenyllevulinic Acid Compared to Other Photosensitizers: A Comprehensive Guide
A comprehensive review of existing scientific literature reveals a significant lack of data on the efficacy of 5-Phenyllevulinic acid as a photosensitizer for photodynamic therapy (PDT). Extensive searches have not yielded any studies detailing its photophysical properties, cellular uptake, singlet oxygen generation, or in vitro and in vivo efficacy for PDT. Therefore, a direct comparison with other photosensitizers is not currently possible.
As a valuable alternative for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established photosensitizer precursor, 5-aminolevulinic acid (ALA) , and its derivatives, against other clinically relevant photosensitizers. ALA is a natural precursor to the potent photosensitizer Protoporphyrin IX (PpIX) and its efficacy has been extensively documented.[1][2][3][4]
Overview of 5-Aminolevulinic Acid (ALA) and its Derivatives in Photodynamic Therapy
5-aminolevulinic acid is a pro-drug that, when administered to patients, is preferentially taken up by tumor cells and metabolized to the endogenous photosensitizer Protoporphyrin IX (PpIX).[1][3][4] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induces apoptosis and necrosis in the targeted malignant cells.[5] To improve upon the hydrophilic nature and cellular uptake of ALA, more lipophilic derivatives such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL) have been developed.
This guide will compare the efficacy of ALA and its derivatives with other notable photosensitizers based on key performance metrics.
Comparative Efficacy Data
The efficacy of a photosensitizer is determined by several factors, including its ability to be taken up by target cells, its efficiency in generating singlet oxygen, and its resulting phototoxicity towards cancer cells.
Cellular Uptake and Protoporphyrin IX (PpIX) Production
The selective accumulation of PpIX in tumor cells is a critical factor for the success of ALA-based PDT. The table below summarizes the comparative cellular uptake and PpIX production for ALA and its derivatives.
| Photosensitizer Precursor | Cell Line | Incubation Time (h) | PpIX Production (relative to control) | Reference |
| 5-aminolevulinic acid (ALA) | Human Colon Adenocarcinoma (WiDr) | 4 | Baseline | |
| Methyl Aminolevulinate (MAL) | Human Colon Adenocarcinoma (WiDr) | 4 | ~1.5x higher than ALA | |
| Hexyl Aminolevulinate (HAL) | Human Colon Adenocarcinoma (WiDr) | 4 | ~10x higher than ALA | |
| Phenylalanyl-ALA methyl ester | Transformed Keratinocytes (PAM212) | 6 | 5x higher than ALA | [6] |
Phototoxicity
The phototoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the photosensitizer required to kill 50% of the cells upon light exposure.
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Protoporphyrin IX (from ALA) | Human Colon Adenocarcinoma (WiDr) | 1.5 | ~50 | |
| Photofrin® | Human Esophageal Carcinoma | 15 | 25 µg/mL | |
| Temoporfin (mTHPC) | Human Head and Neck Squamous Carcinoma | 10 | 0.05 | |
| Verteporfin | Murine Leukemia (L1210) | 15 | 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cellular Uptake and PpIX Quantification
Objective: To quantify the intracellular accumulation of PpIX following incubation with ALA or its derivatives.
Protocol:
-
Cell Culture: Human colon adenocarcinoma (WiDr) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Incubation: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with a serum-free medium containing ALA or its derivatives at a concentration of 1 mM.
-
PpIX Extraction: After a 4-hour incubation period, the cells are washed with phosphate-buffered saline (PBS), and PpIX is extracted using a mixture of perchloric acid and methanol (1:1, v/v).
-
Quantification: The fluorescence of the extracted PpIX is measured using a spectrofluorometer with an excitation wavelength of 405 nm and an emission spectrum recorded from 600 to 700 nm. The amount of PpIX is quantified by comparing the fluorescence intensity to a standard curve of known PpIX concentrations and normalized to the total protein content of the cell lysate.
In Vitro Phototoxicity Assay (MTT Assay)
Objective: To determine the phototoxic effect of photosensitizers on cancer cells.
Protocol:
-
Cell Seeding: WiDr cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer (e.g., ALA-induced PpIX) for 4 hours in a serum-free medium.
-
Irradiation: Following incubation, the cells are washed with PBS and fresh medium is added. The cells are then irradiated with a light source (e.g., a 635 nm diode laser) at a specific light dose.
-
MTT Assay: 24 hours post-irradiation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Data Analysis: The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental procedures can aid in understanding the complex processes involved in PDT.
Heme Synthesis Pathway and PpIX Accumulation
The following diagram illustrates the enzymatic steps leading to the synthesis of heme and how exogenous ALA administration leads to the accumulation of the photosensitizer PpIX in tumor cells.
Caption: The Heme Synthesis Pathway and the role of exogenous ALA in PpIX accumulation.
Mechanism of Photodynamic Therapy (PDT)
This diagram outlines the key events that occur during photodynamic therapy, from photosensitizer activation to cell death.
Caption: The photochemical and photobiological processes of Photodynamic Therapy (PDT).
Experimental Workflow for In Vivo Tumor Model
This diagram illustrates a typical workflow for evaluating the in vivo efficacy of a photosensitizer in a tumor-bearing mouse model.
Caption: A generalized workflow for preclinical in vivo evaluation of PDT efficacy.
Conclusion
While data on this compound as a photosensitizer is currently unavailable, this guide provides a comprehensive comparison of the widely used photosensitizer precursor, 5-aminolevulinic acid, and its derivatives with other established photosensitizers. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers in the field of photodynamic therapy. Further research into novel photosensitizers, including derivatives of levulinic acid, is warranted to expand the arsenal of effective agents for cancer treatment.
References
- 1. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Phenyllevulinic Acid Analogs in Biological Assays for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In PDT, the efficacy of a precursor compound is determined by its ability to be selectively taken up by target cells and subsequently converted into the photosensitizer Protoporphyrin IX (PpIX).[1][2][3] The lipophilicity and molecular structure of the precursor can significantly impact these processes, thereby influencing the overall therapeutic outcome.
Performance Comparison of ALA Derivatives
The following tables summarize quantitative data on the performance of various ALA derivatives compared to the parent compound, 5-aminolevulinic acid. These derivatives are primarily esters of ALA, which have been developed to enhance cellular uptake and improve the efficiency of PpIX accumulation.[4][5]
| Compound | Chemical Name | Key Structural Difference | Relative PpIX Accumulation (in vitro) | Cytotoxicity (PDT, in vitro) | Clinical Application |
| ALA | 5-Aminolevulinic acid | Parent compound (hydrophilic) | Baseline | Baseline | Approved for actinic keratosis |
| MAL | Methyl aminolevulinate | Methyl ester | Higher than ALA | Higher than ALA | Approved for actinic keratosis, basal cell carcinoma, and Bowen's disease[5] |
| h-ALA | Hexyl aminolevulinate | Hexyl ester | Significantly higher than ALA | Greater than ALA | Used in fluorescence-guided diagnosis of bladder cancer |
| b-ALA | Benzyl aminolevulinate | Benzyl ester | Higher than ALA | Greater than ALA | Investigational |
| ALA-P | 5-Aminolevulinate phosphate | Phosphate salt | Comparable to ALA-HCl and MAL-HCl | Efficacy not significantly different from ALA-HCl and MAL-HCl | Investigational for actinic keratosis[6] |
Table 1: Comparison of Physicochemical and Biological Properties of ALA and its Derivatives.
| Parameter | ALA-HCl | MAL-HCl | ALA-P |
| Pain Intensity (during PDT, 0-10 scale) | 7.0 | 7.0 | 5.8 |
| Pain Intensity (7 days post-PDT, 0-10 scale) | 1.8 | 1.4 | 1.3 |
| Cosmetic Outcome (Excellent) | 90% | 97% | Not specified, but overall 94% for all three |
Table 2: Clinical Performance Comparison in the Treatment of Actinic Keratosis. [6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the key biological pathway and a standard experimental workflow.
References
- 1. Efficacy of 5-Aminolevulinic Acid in Photodynamic Detection and Photodynamic Therapy in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy using light-emitting diodes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical Photodynamic Therapy with Different Forms of 5-Aminolevulinic Acid in the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Phenyllevulinic Acid: A Comparative Guide for Novel Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel photosensitizer and imaging agent, 5-Phenyllevulinic acid (5-PLA), against the clinically established 5-aminolevulinic acid (5-ALA). By outlining detailed experimental protocols and data presentation structures, this document serves as a methodological roadmap for the preclinical evaluation of 5-PLA, facilitating a direct and objective comparison of its performance as a potential next-generation agent for fluorescence-guided surgery and photodynamic therapy.
Introduction
5-Aminolevulinic acid (5-ALA) is a widely used prodrug that leads to the accumulation of the fluorescent photosensitizer Protoporphyrin IX (PpIX) in neoplastic tissues.[1][2] This selective accumulation enables fluorescence-guided resection of tumors, significantly improving surgical outcomes, particularly in high-grade gliomas.[3] The development of 5-ALA derivatives aims to enhance properties such as lipophilicity and cellular uptake, potentially leading to improved tumor selectivity and fluorescence intensity.[4] this compound (5-PLA) represents one such derivative with the potential for enhanced performance. This guide outlines the necessary experimental framework to rigorously benchmark 5-PLA against 5-ALA.
Signaling Pathway: Protoporphyrin IX (PpIX) Biosynthesis
The efficacy of both 5-ALA and 5-PLA is contingent on their metabolic conversion to the photoactive molecule, PpIX, through the heme biosynthesis pathway. Exogenous administration of these precursors bypasses the rate-limiting step of this pathway, leading to a build-up of PpIX in cancer cells, which often exhibit altered enzymatic activity.[5]
Proposed Experimental Benchmarking Workflow
A direct comparison of 5-PLA and 5-ALA requires a systematic approach, progressing from in vitro characterization to in vivo validation in relevant animal models.
Detailed Experimental Protocols
In Vitro PpIX Fluorescence Quantification
Objective: To compare the efficiency of 5-PLA and 5-ALA in inducing PpIX production in cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., U87 glioblastoma, MCF-7 breast cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with varying concentrations of 5-PLA and 5-ALA (e.g., 0.1, 0.5, 1, 2, 5 mM) for different incubation times (e.g., 2, 4, 8, 24 hours).
-
Fluorescence Measurement: Measure PpIX fluorescence using a microplate reader (Excitation: ~405 nm, Emission: ~635 nm).
-
Data Normalization: Normalize fluorescence intensity to cell viability (e.g., using an MTT assay) to account for any cytotoxic effects of the compounds.
In Vivo Fluorescence Imaging and Biodistribution
Objective: To evaluate the tumor selectivity and pharmacokinetic profile of 5-PLA in comparison to 5-ALA in a tumor-bearing animal model.
Methodology:
-
Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice using a selected cancer cell line.
-
Agent Administration: Administer equimolar doses of 5-PLA and 5-ALA to tumor-bearing mice via an appropriate route (e.g., intravenous, intraperitoneal).
-
In Vivo Imaging: At various time points post-administration (e.g., 1, 2, 4, 8, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or similar device.
-
Biodistribution: After the final imaging time point, euthanize the animals and harvest major organs and the tumor. Measure the ex vivo fluorescence of each tissue to determine the biodistribution profile.
-
Tumor-to-Background Ratio (TBR) Calculation: Quantify the fluorescence intensity in the tumor region and a contralateral normal tissue region to calculate the TBR.[6]
Data Presentation
Quantitative data should be summarized in clear, comparative tables to facilitate objective assessment.
Table 1: In Vitro PpIX Production
| Compound | Concentration (mM) | Incubation Time (h) | Mean Fluorescence Intensity (a.u.) ± SD |
| 5-ALA | 1 | 4 | Data |
| 5-PLA | 1 | 4 | Data |
| 5-ALA | 1 | 8 | Data |
| 5-PLA | 1 | 8 | Data |
| ... | ... | ... | ... |
Table 2: In Vivo Tumor-to-Background Ratios (TBR)
| Compound | Time Post-Injection (h) | Mean TBR ± SD |
| 5-ALA | 2 | Data |
| 5-PLA | 2 | Data |
| 5-ALA | 4 | Data |
| 5-PLA | 4 | Data |
| ... | ... | ... |
Table 3: Ex Vivo Biodistribution (Percent Injected Dose per Gram of Tissue)
| Organ | 5-ALA (%ID/g) ± SD | 5-PLA (%ID/g) ± SD |
| Tumor | Data | Data |
| Liver | Data | Data |
| Spleen | Data | Data |
| Kidneys | Data | Data |
| Muscle | Data | Data |
| ... | ... | ... |
Conclusion
The successful development of novel imaging agents like this compound hinges on rigorous, standardized benchmarking against established compounds. The experimental framework presented in this guide provides a robust methodology for a comprehensive comparison of 5-PLA and 5-ALA. The resulting data will be critical for determining the potential of 5-PLA to offer superior performance in terms of fluorescence yield, tumor selectivity, and overall diagnostic efficacy, thereby informing future translational efforts in the field of oncologic imaging and therapy.
References
- 1. Comparative effect of ALA derivatives on protoporphyrin IX production in human and rat skin organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 4. 5-Aminolevulinic acid and its derivatives: physical chemical properties and protoporphyrin IX formation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer [frontiersin.org]
In Vivo Comparison of 5-Aminolevulinic Acid and Indocyanine Green for Fluorescence-Guided Surgery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Note on 5-Phenyllevulinic Acid (5-PLA): Initial searches for in vivo comparative data on this compound (5-PLA) and Indocyanine Green (ICG) did not yield sufficient results. 5-Aminolevulinic acid (5-ALA) is a widely studied and clinically approved precursor for the fluorescent molecule Protoporphyrin IX (PpIX) used in fluorescence-guided surgery. Given the abundance of comparative data for 5-ALA and ICG, and the likelihood that 5-ALA was the intended compound of interest, this guide provides a comprehensive in vivo comparison of 5-ALA and ICG.
Introduction
Fluorescence-guided surgery (FGS) is a rapidly evolving field that utilizes fluorescent dyes to enhance the visualization of malignant tissues during surgical procedures, thereby improving the extent of resection. This guide provides an objective in vivo comparison of two prominent agents used in FGS: 5-Aminolevulinic acid (5-ALA), a precursor of the fluorescent protoporphyrin IX (PpIX), and Indocyanine Green (ICG). We will delve into their mechanisms of action, pharmacokinetic profiles, and comparative performance based on experimental data, presented in a clear and concise format for researchers, scientists, and drug development professionals.
Mechanism of Action
5-Aminolevulinic Acid (5-ALA)
5-ALA is a natural amino acid that, when administered exogenously, is preferentially taken up by cancer cells.[1] Within the cell, 5-ALA enters the heme biosynthesis pathway and is metabolized to the fluorescent molecule Protoporphyrin IX (PpIX).[2][3] In many cancer cells, the enzyme ferrochelatase, which converts PpIX to non-fluorescent heme, has lower activity.[4] This enzymatic bottleneck, coupled with an upregulation of porphyrin synthesis enzymes and transporters in some tumors, leads to the selective accumulation of fluorescent PpIX in malignant tissues.[4] When illuminated with blue-violet light (around 405 nm), PpIX emits red fluorescence (around 635 nm), allowing for real-time visualization of the tumor.[2]
Caption: Heme synthesis pathway and the accumulation of fluorescent PpIX.
Indocyanine Green (ICG)
ICG is a near-infrared (NIR) fluorescent dye that is administered intravenously. Upon entering the bloodstream, ICG rapidly binds to plasma proteins, primarily albumin. This binding confines ICG to the intravascular space. The accumulation of ICG in tumors is largely attributed to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for the extravasation and subsequent retention of the ICG-protein complex within the tumor microenvironment. ICG fluorescence is detected in the NIR spectrum (excitation ~780 nm, emission ~820 nm), which allows for deeper tissue penetration and lower autofluorescence compared to visible light fluorophores.
Quantitative Data Presentation
The following tables summarize the in vivo performance of 5-ALA (PpIX) and ICG in fluorescence-guided surgery, primarily in the context of glioma resection.
| Parameter | 5-ALA (PpIX) | Indocyanine Green (ICG) | Reference |
| Tumor-to-Background Ratio (TBR) | 13 | 23 | [5] |
| Sensitivity | 85% (malignant gliomas) | 98% (glioma tissue) | [6] |
| Specificity | 100% (malignant gliomas) | 45% (glioma tissue) | [6] |
| Positive Predictive Value (PPV) | ~80-90% | ~50% | [7] |
| Negative Predictive Value (NPV) | <50% | >90% | [7] |
Table 1: Comparative Performance Metrics of 5-ALA (PpIX) and ICG in Glioma Surgery.
| Parameter | 5-ALA (PpIX) | Indocyanine Green (ICG) | Reference |
| Administration Route | Oral | Intravenous | [8][9] |
| Typical Dosage | 20 mg/kg body weight | 0.25 - 5 mg/kg body weight | [8][10] |
| Time to Peak Fluorescence/Contrast | 2-8 hours | Minutes to 24 hours (second window) | [5][11][12] |
| Fluorescence Excitation | ~405 nm | ~780 nm | [2][10] |
| Fluorescence Emission | ~635 nm | ~820 nm | [2][10] |
| Primary Clearance | Metabolized in the heme pathway | Hepatic | [2][10] |
Table 2: Pharmacokinetic and Imaging Properties of 5-ALA (PpIX) and ICG.
Experimental Protocols
5-ALA Administration and Fluorescence Imaging
A common protocol for 5-ALA-based fluorescence-guided surgery in clinical settings involves the oral administration of a 20 mg/kg body weight solution of 5-ALA to the patient 2 to 4 hours before the induction of anesthesia.[8][12] Intraoperatively, a surgical microscope equipped with a specific blue-light source (around 405 nm) is used to excite the accumulated PpIX in the tumor tissue. The emitted red fluorescence is then visualized through the microscope's optics, which are fitted with appropriate filters to block the excitation light and allow the passage of the fluorescence signal.
ICG Administration and Fluorescence Imaging ("Second Window" Technique)
For tumor visualization using the "second window" technique, ICG is administered intravenously at a dose ranging from 0.25 to 5 mg/kg.[5][10] The imaging is typically performed 24 hours after administration to allow for clearance of ICG from the bloodstream and surrounding normal tissues, thereby maximizing the tumor-to-background contrast due to the EPR effect.[5] Near-infrared (NIR) imaging systems, often integrated into surgical microscopes or laparoscopic devices, are used for intraoperative visualization. These systems consist of a light source emitting light in the NIR range (around 780 nm) and a camera sensitive to the emitted fluorescence from ICG (around 820 nm).
Caption: Experimental workflow for a comparative in vivo study.
Discussion and Conclusion
The in vivo comparison of 5-ALA and ICG for fluorescence-guided surgery reveals distinct advantages and disadvantages for each agent. 5-ALA, through the metabolic conversion to PpIX, offers high specificity for malignant glioma cells, which is a significant advantage for precise tumor delineation.[6] However, its sensitivity can be lower, especially in less metabolically active or infiltrating tumor regions.[7]
In contrast, ICG, relying on the EPR effect, demonstrates high sensitivity and a high negative predictive value, making it effective for identifying potential tumor areas.[7] Its lower specificity, however, can lead to false positives. The different fluorescence spectra of PpIX and ICG also have practical implications; the NIR fluorescence of ICG allows for deeper tissue penetration compared to the visible red fluorescence of PpIX.
The choice between 5-ALA and ICG may depend on the specific surgical context and the tumor type. For tumors with a well-defined metabolic signature leading to PpIX accumulation, 5-ALA can provide excellent specificity. For tumors where high sensitivity is paramount to ensure no residual disease is left behind, ICG may be the preferred agent. Future research may explore the synergistic use of both agents to leverage their complementary strengths, potentially offering a more comprehensive intraoperative visualization of tumors.
References
- 1. Fluorescence-Guided Surgery in Glioblastoma: 5-ALA, SF or Both? Differences between Fluorescent Dyes in 99 Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme Synthesis [library.med.utah.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing spatial distributions of ALA-PpIX and indocyanine green in a whole pig brain glioma model using 3D fluorescence cryotomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-aminolevulinic acid, fluorescein sodium, and indocyanine green for glioma margin detection: analysis of operating wide-field and confocal microscopy in glioma models of various grades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3248 Fluorescence-Guided Neurosurgery with 5-Aminolevulinic-Acid and Second-Window-Indocyanine-Green: A murine model and investigation into suitable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scanning fiber endoscope improves detection of 5-ALA induced protoporphyrin IX fluorescence at the boundary of infiltrative glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fluorescence-Guided High-Grade Glioma Surgery More Than Four Hours After 5-Aminolevulinic Acid Administration [frontiersin.org]
A Comparative Guide to 5-Aminolevulinic Acid (ALA)-Based Assays: A Surrogate for 5-Phenyllevulinic Acid Data
Introduction
Extensive literature searches for the reproducibility and performance of assays based on 5-Phenyllevulinic acid did not yield specific experimental data. This guide, therefore, focuses on the closely related and well-researched compound, 5-aminolevulinic acid (ALA), to provide researchers, scientists, and drug development professionals with a comparative framework for similar levulinic acid-based assays. ALA is a natural precursor in the biosynthesis of tetrapyrroles, including heme, and is widely used as a photosensitizing agent in photodynamic therapy (PDT) and for diagnostic purposes.[1][2] The principles and methodologies described herein for ALA may serve as a valuable reference for the development and validation of assays involving other levulinic acid derivatives.
Data Presentation: Performance of ALA-Based Applications and Assays
The performance of ALA-based applications is often evaluated by clinical efficacy in treatments like PDT or by the analytical sensitivity and reproducibility of methods to detect ALA in biological samples.
Table 1: Comparative Clinical Efficacy of ALA-Based Photodynamic Therapy (PDT)
| Treatment Group | Condition | Complete Remission/Clearance Rate | Key Findings |
| 5-ALA-PDT | Cervical High-Grade Squamous Intraepithelial Lesions (HSIL) | 86.00% (at 12-month follow-up) | Efficacy was not statistically different from the Loop Electrosurgical Excision Procedure (LEEP), but with milder adverse reactions.[3] |
| LEEP | Cervical High-Grade Squamous Intraepithelial Lesions (HSIL) | 93.94% (at 12-month follow-up) | Higher incidence of bleeding and cervical scar formation compared to 5-ALA-PDT.[3] |
| 10% 5-ALA Gel + Blue Light | Actinic Keratosis (AK) | 97.1% lesion clearance (at Day 84) | Equivalent efficacy to 20% ALA solution but with significantly fewer local skin reactions.[4] |
| 20% 5-ALA Solution + Blue Light | Actinic Keratosis (AK) | 94.9% lesion clearance (at Day 84) | Caused more significant local skin reactions, including erythema, crusting, and scaling.[4] |
| 5-ALA-PDT | Bowen's Disease (BD) | 89% (ALA) vs. 78% (MAL - Methyl aminolevulinate) | No statistically significant difference in complete clinical response rates between ALA and its ester derivative, MAL.[5] |
| 5-ALA-PDT | Nodular Basal Cell Carcinoma (nBCC) | 84% (ALA) vs. 84% (MAL) | Both ALA and MAL showed equal effectiveness.[5] |
| 5-ALA-PDT | Superficial Basal Cell Carcinoma (sBCC) | 88% (ALA) vs. 87% (MAL) | Similar high response rates were observed for both treatments.[5] |
Table 2: Reproducibility and Performance of Analytical Assays for 5-ALA Quantification
| Assay Method | Matrix | Limit of Quantification (LOQ) | Within-Run Precision (%RSD) | Between-Run Repeatability (%RSD) | Recovery |
| UPLC-MS/MS | In-vitro release medium | 5.0 ng/mL | < 2.5% | < 2.5% | > 95%[6] |
| Fluorometric Method | Serum | ~8.7 µg/L | 3.1% - 3.7% | 6.1% - 7.2% | Not specified, but correlated well with HPLC method (r=0.98).[7] |
| HPLC | Human skin extracts | Not specified | Reproducible in the 20–200 µg/ml range | Not specified | Not specified.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of assays.[9] Below are representative protocols for an ALA-based photodynamic therapy experiment and an analytical method for ALA quantification.
1. Experimental Protocol for In Vitro 5-ALA-Based Photodynamic Therapy
This protocol is a standardized approach for assessing the efficacy of ALA-PDT on cancer cell lines.[9]
-
Cell Culture: Plate cancer cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Incubation with 5-ALA: Prepare a stock solution of 5-ALA hydrochloride in a serum-free culture medium. Dilute the stock solution to the desired final concentrations. Remove the old medium from the cells and add the 5-ALA-containing medium. Incubate for a standard duration, typically 4 hours, to allow for the conversion of ALA to Protoporphyrin IX (PpIX).
-
Irradiation: After incubation, replace the ALA-containing medium with a fresh, phenol red-free medium. Immediately irradiate the cells with a light source of a specific wavelength (e.g., 635 nm red light) and a defined light dose (fluence). Include control groups that are not treated with ALA, not irradiated, or neither.
-
Viability Assay: Following irradiation, return the cells to the incubator for a period of 24 hours. Assess cell viability using a standard method, such as the MTT or WST-1 assay, to quantify the phototoxic effect of the ALA-PDT.
2. Protocol for Fluorometric Measurement of 5-ALA in Serum
This method provides a sensitive means of quantifying ALA in biological samples without the need for HPLC.[7]
-
Sample Preparation: Mix serum samples with an equal volume of 10% trichloroacetic acid to precipitate proteins. Centrifuge to collect the supernatant.
-
Cation-Exchange Chromatography: Apply the supernatant to a DOWEX 50WX8-400 cation-exchange resin column to separate ALA from other substances. Wash the column and then elute the ALA with sodium acetate buffer.
-
Derivatization (Hantzsch Reaction): Add acetylacetone and formaldehyde to the eluate. Heat the mixture to induce the Hantzsch reaction, which forms a fluorescent derivative of ALA.
-
Fluorometric Measurement: After cooling, measure the fluorescence of the derivative using a fluorometer. The excitation wavelength is typically set to 370 nm, and the emission peak is measured around 463 nm.
-
Quantification: Determine the ALA concentration by comparing the fluorescence of the sample to a standard curve generated with known concentrations of ALA.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to illustrate key processes in ALA-based assays.
Caption: Heme synthesis pathway showing exogenous ALA bypassing feedback inhibition.
Caption: A typical experimental workflow for in vitro 5-ALA-based photodynamic therapy.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of 5-aminolevulinic acid photodynamic therapy and loop electrosurgical excision procedure in the treatment of cervical high grade squamous intraepithelial lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Aminolevulinic Acid 10% Topical Gel versus Aminolevulinic Acid 20% Topical Solution Followed by Blue-light Photodynamic Therapy for the Treatment of Actinic Keratosis on the Face and Scalp: A Randomized, Double-blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminolevulinic acid and methyl aminolevulinate equally effective in topical photodynamic therapy for non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fluorometric measurement of 5-aminolevulinic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle: 5-Phenyllevulinic Acid Versus New Photosensitizers in Photodynamic Therapy
A comprehensive guide for researchers and drug development professionals comparing the performance of 5-Phenyllevulinic acid (5-ALA) with next-generation photosensitizers. This guide delves into available clinical and preclinical data, experimental methodologies, and the underlying signaling pathways.
Photodynamic therapy (PDT) has emerged as a promising minimally invasive treatment modality for a variety of cancers. This therapeutic approach relies on the interplay of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. For years, 5-aminolevulinic acid (5-ALA), a precursor to the photosensitizer Protoporphyrin IX (PpIX), has been a cornerstone of PDT, particularly in neuro-oncology and dermatology. However, the quest for enhanced efficacy, deeper tissue penetration, and improved tumor selectivity has driven the development of a new wave of photosensitizers. This guide provides a comparative analysis of 5-ALA against these novel agents, supported by experimental data to inform future research and clinical applications.
Clinical Performance: A Comparative Analysis
Direct head-to-head clinical trials comparing 5-ALA with a wide array of new photosensitizers remain limited. However, existing studies provide valuable insights into their relative performance in specific clinical contexts.
One area of significant research has been in the treatment of high-grade gliomas. A retrospective analysis of patients with glioblastoma multiforme (GBM) compared the outcomes of intraoperative PDT with either 5-ALA or the second-generation photosensitizer Temoporfin. The study found no statistically significant difference in median overall survival between the two groups, with 6.0 months for the 5-ALA group (n=9) and 4.2 months for the Temoporfin group (n=6)[1][2]. The two-year survival rates were also comparable at 11.1% for 5-ALA and 16.7% for Temoporfin[1][2]. Researchers noted that despite preclinical data suggesting greater phototoxicity with Temoporfin, this did not translate into a survival benefit in this small cohort, potentially due to challenges with light delivery in brain tissue[1][2].
In the realm of dermatology, 5-ALA has been compared with its methyl ester derivative, methyl aminolevulinate (MAL). A randomized controlled trial for nodular basal cell carcinoma (nBCC) found no significant difference in therapeutic efficacy, with both ALA-PDT and MAL-PDT resulting in residual tumor in 6 out of 22 and 21 patients, respectively[3]. Similarly, a long-term follow-up study on superficial basal cell carcinoma (sBCC) initially showed no significant difference in treatment failure risk in the first three years[4]. However, over a five-year period, the risk of recurrence was significantly lower with MAL-PDT[4]. For actinic keratosis, both 5-ALA and MAL have demonstrated similar complete response rates at 12 months, although 5-ALA was associated with significantly more pain during treatment[5]. Another study comparing the two for various non-melanoma skin cancers, including actinic keratosis, Bowen's disease, nodular basal cell carcinoma, and superficial basal cell carcinoma, found no statistically significant differences in complete clinical response rates[6].
Comparisons have also been made with first-generation photosensitizers. In a study on advanced esophageal carcinoma, the older photosensitizer Hematoporphyrin Derivative (HpD) appeared to be more effective than 5-ALA in improving dysphagia and reducing tumor stenosis and length. However, a combined PDT approach using both topical 5-ALA and systemic HpD for skin cancers resulted in a higher complete remission rate (100% at 2 months) compared to either agent alone (95.1% for ALA-PDT and 92.9% for HPD-PDT) and significantly reduced the period of photosensitivity[7].
| Photosensitizer | Indication | Comparator | Key Findings | Reference |
| 5-ALA | Glioblastoma Multiforme | Temoporfin | No significant difference in median overall survival (6.0 vs 4.2 months) or 2-year survival rates (11.1% vs 16.7%). | [1][2] |
| 5-ALA | Nodular Basal Cell Carcinoma | Methyl Aminolevulinate (MAL) | No significant difference in therapeutic efficacy. | [3] |
| 5-ALA (fractionated) | Superficial Basal Cell Carcinoma | Methyl Aminolevulinate (MAL) (conventional) | 5-year tumor-free survival rate was 70.7% for ALA-PDT and 76.5% for MAL-PDT. Long-term recurrence risk was lower with MAL-PDT. | [4] |
| 5-ALA | Facial Actinic Keratosis | Methyl Aminolevulinate (MAL) | Similar complete response rates at 12 months (56.9% vs 50.7%). ALA-PDT was significantly more painful. | [5] |
| 5-ALA | Non-Melanoma Skin Cancers | Methyl Aminolevulinate (MAL) | No statistically significant differences in complete clinical response rates for actinic keratosis, Bowen's disease, nBCC, and sBCC. | [6] |
| 5-ALA | Advanced Esophageal Carcinoma | Hematoporphyrin Derivative (HpD) | HpD showed greater improvement in dysphagia and tumor reduction. | |
| 5-ALA (topical) + HpD (systemic) | Skin Cancers | 5-ALA alone / HpD alone | Combined therapy had a higher complete remission rate (100% at 2 months) and shorter photosensitivity period (10-14 days vs 4-5 weeks for HpD). | [7] |
Preclinical Performance and Physicochemical Properties
Preclinical studies offer a more controlled environment to dissect the performance of different photosensitizers, evaluating parameters such as cytotoxicity, cellular uptake, and the efficiency of reactive oxygen species generation.
ALA Derivatives: Studies on derivatives of 5-ALA have shown that increased lipophilicity can enhance the production of PpIX. For instance, hexyl-ALA was found to produce the same amount of PpIX as a 60-fold higher concentration of 5-ALA[8]. This increased PpIX formation correlated with greater phototoxicity[8]. In human high-grade glioma spheroids, hexyl-ALA and benzyl-ALA demonstrated greater cytotoxicity at lower concentrations compared to 5-ALA and methyl-ALA[9].
Next-Generation Photosensitizers: Newer photosensitizers, such as chlorins and bacteriochlorins, are designed to have strong absorption in the red or near-infrared region of the spectrum, allowing for deeper tissue penetration of light. These molecules often exhibit high singlet oxygen quantum yields, a key determinant of PDT efficacy. For example, some new halogenated water-soluble chlorin and bacteriochlorin derivatives have demonstrated high singlet oxygen quantum yields and significant photodynamic effects against various cancer cell lines in vitro[10]. Amphiphilic derivatives of PpIX have also been synthesized to improve water solubility and reduce aggregation, leading to an enhanced photodynamic effect compared to the parent PpIX[11]. In preclinical models, these next-generation photosensitizers have shown promise. For example, sugar-conjugated chlorins have demonstrated significantly stronger antitumor effects than the second-generation photosensitizer talaporfin in preclinical models.
| Photosensitizer/Derivative | Cell Line/Model | Key Findings | Reference |
| Hexyl-ALA | Murine Sarcoma Cells | Produced equivalent PpIX to a 60-fold higher concentration of 5-ALA, leading to increased phototoxicity. | [8] |
| Hexyl-ALA & Benzyl-ALA | Human High-Grade Glioma Spheroids | Achieved equivalent cytotoxicity to 5-ALA at 10-20 times lower concentrations. | [9] |
| Amphiphilic PpIX Derivatives | 4T1, scc-U8, WiDr cell lines | Improved water solubility and exhibited an enhanced photodynamic effect compared to PpIX. | [11] |
| Halogenated Chlorin & Bacteriochlorin | A549, MCF7, SK-MEL-188 cell lines | High singlet oxygen quantum yields and significant in vitro photodynamic effect. | [10] |
| Sinoporphyrin Sodium (DVDMS) | 4T1 mouse breast cancer model | Greater anti-tumor efficacy in vitro and in vivo compared to Photofrin. | [12] |
| Cationic Bacteriochlorins | Human fibroblasts, P. aeruginosa | Low dark cytotoxicity to human cells but effective photodynamic inactivation of bacteria. | [13] |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells (e.g., A549, MCF7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing the photosensitizer (e.g., 5-ALA, Temoporfin, or a new derivative) at various concentrations. A control group without the photosensitizer is also included. The incubation period can range from 30 minutes to 24 hours, depending on the photosensitizer's uptake kinetics.
-
Light Irradiation: After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a light source of a specific wavelength (e.g., 635 nm for PpIX) and light dose (e.g., 1-10 J/cm²). A dark control group (incubated with the photosensitizer but not irradiated) is maintained.
-
MTT Assay: At 24 to 48 hours post-irradiation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
In Vivo Tumor Model for PDT Efficacy
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10⁶ U87 glioblastoma cells) in the flank. Tumors are allowed to grow to a palpable size (e.g., 5-8 mm in diameter).
-
Photosensitizer Administration: The photosensitizer is administered to the mice, typically via intravenous or intraperitoneal injection. The dosage and the drug-light interval (the time between administration and irradiation) are critical parameters that are optimized for each photosensitizer.
-
Light Delivery: The tumor area is irradiated with a laser of the appropriate wavelength and light dose. The light can be delivered using a fiber optic cable.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth curves of the treated groups are compared to the control group to assess the efficacy of the PDT. Survival analysis may also be performed.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of PDT are mediated by a complex interplay of signaling pathways that lead to different forms of cell death, including apoptosis, necrosis, and autophagy. The specific pathway activated depends on the photosensitizer, its subcellular localization, the light dose, and the cell type.
5-ALA-mediated PDT, which leads to the accumulation of PpIX primarily in the mitochondria, predominantly induces apoptosis. This process is often initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process. PDT can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell death[14].
Newer photosensitizers, depending on their chemical structure and resulting subcellular localization, can trigger different cell death mechanisms. For example, photosensitizers that localize in the plasma membrane are more likely to induce necrosis due to rapid membrane damage. Those that accumulate in the endoplasmic reticulum can trigger ER stress-mediated apoptosis. Autophagy, a cellular self-digestion process, can also be induced by PDT and may act as a survival mechanism at low PDT doses or as a cell death pathway at higher doses.
Below are diagrams illustrating the general workflow of PDT and the key cell death pathways involved.
References
- 1. academic.oup.com [academic.oup.com]
- 2. P01.142 Comparing Outcomes in Glioblastoma Multiforme patients undergoing Photodynamic Therapy with a Second-Generation Photosensitiser vs 5-Aminolevulinic Acid - A Single Site Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Similar effectiveness of methyl aminolevulinate and 5-aminolevulinate in topical photodynamic therapy for nodular basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminolevulinic acid and methyl aminolevulinate equally effective in topical photodynamic therapy for non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A photodynamic therapy combined with topical 5-aminolevulinic acid and systemic hematoporphyrin derivative is more efficient but less phototoxic for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New halogenated water-soluble chlorin and bacteriochlorin as photostable PDT sensitizers: synthesis, spectroscopy, photophysics, and in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Properties of new polycationic bacteriochlorin photosensitizers: cytotoxicity and interaction with biofilms [explorationpub.com]
- 14. mdpi.com [mdpi.com]
Statistical Validation of 5-Phenyllevulinic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the statistical validation of 5-Phenyllevulinic acid (5-PLA) as a photosensitizer in photodynamic therapy (PDT). Due to the limited availability of direct experimental data for 5-PLA in publicly accessible literature, this document establishes a comparative baseline using the well-researched photosensitizer precursor, 5-Aminolevulinic acid (5-ALA), and its derivatives. The provided experimental protocols and data presentation structures can be directly adapted for the evaluation of 5-PLA.
Introduction to 5-PLA and the Need for Validation
5-Aminolevulinic acid (5-ALA) is a natural amino acid that serves as a precursor in the heme biosynthetic pathway.[1][2] Exogenous administration of 5-ALA leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in cancer cells.[1][2] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cell death.[3][4][5] This principle forms the basis of 5-ALA-mediated photodynamic therapy (PDT), a clinically approved treatment for various cancers.[6]
This compound (5-PLA) is a synthetic derivative of levulinic acid, characterized by the presence of a phenyl group. This structural modification is hypothesized to increase the lipophilicity of the molecule, potentially leading to enhanced cellular uptake and improved pharmacokinetic properties compared to the more hydrophilic 5-ALA. However, to substantiate these potential advantages, rigorous experimental validation is essential. This guide outlines the necessary experimental comparisons and provides the protocols to perform them.
Comparative Data of 5-ALA and its Derivatives
To provide a benchmark for the evaluation of 5-PLA, the following tables summarize key performance indicators for 5-ALA and its widely studied methyl ester derivative, Methyl aminolevulinate (MAL).
| Parameter | 5-Aminolevulinic acid (5-ALA) | Methyl aminolevulinate (MAL) | This compound (5-PLA) |
| Cellular Uptake | Primarily via amino acid transporters.[7][8] | Increased lipophilicity may enhance passive diffusion across cell membranes.[7] | Data not available. Hypothesized to have enhanced uptake due to increased lipophilicity. |
| Protoporphyrin IX (PpIX) Production | Dose-dependent, with higher accumulation in tumor cells.[9][10] | Can lead to higher PpIX fluorescence compared to 5-ALA in some studies.[9] | Data not available. |
| Phototoxicity (IC50) | Varies depending on cell line, light dose, and 5-ALA concentration. | Generally exhibits comparable or slightly higher phototoxicity than 5-ALA. | Data not available. |
| Reactive Oxygen Species (ROS) Generation | Generates ROS, primarily singlet oxygen, upon photoactivation of PpIX.[3][4][5] | Similar mechanism of ROS generation as 5-ALA. | Data not available. Hypothesized to follow a similar mechanism. |
This table should be populated with experimental data for 5-PLA upon completion of the validation studies.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the efficacy of 5-PLA in comparison to 5-ALA and other photosensitizers.
Cellular Uptake Assay
Objective: To quantify the intracellular accumulation of the photosensitizer precursor.
Methodology:
-
Cell Culture: Plate tumor cells (e.g., HeLa, A431, MCF-7) in 24-well plates and incubate until they reach 70-80% confluency.
-
Incubation: Treat the cells with varying concentrations of 5-PLA, 5-ALA (positive control), and a vehicle control (e.g., PBS) for different time points (e.g., 1, 2, 4, 6 hours).
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For fluorescent precursors: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
For non-fluorescent precursors: Utilize High-Performance Liquid Chromatography (HPLC) to separate and quantify the intracellular concentration of the compound.
-
-
Data Analysis: Normalize the quantified amount of the compound to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
Protoporphyrin IX (PpIX) Production Assay
Objective: To measure the amount of the active photosensitizer, PpIX, produced intracellularly from the precursor.
Methodology:
-
Cell Culture and Incubation: Follow the same procedure as the Cellular Uptake Assay (steps 1 and 2).
-
Washing: Wash the cells three times with PBS.
-
PpIX Extraction: Extract intracellular PpIX using a solution of perchloric acid and methanol (1:1, v/v).
-
Fluorescence Measurement: Centrifuge the extract to pellet cell debris and measure the fluorescence of the supernatant using a spectrofluorometer. The characteristic emission peak of PpIX is around 635 nm when excited at approximately 405 nm.
-
Data Analysis: Generate a standard curve using known concentrations of PpIX to quantify the amount of PpIX produced per well. Normalize this value to the total protein concentration.
In Vitro Phototoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the photosensitizer upon light activation.
Methodology:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Treat the cells with a range of concentrations of 5-PLA, 5-ALA, and a vehicle control for a predetermined optimal incubation time for PpIX production.
-
Irradiation: Following incubation, replace the medium with fresh, phenol red-free medium. Expose the cells to a light source (e.g., a lamp with a 635 nm filter for PpIX activation) at a specific light dose (J/cm²). A parallel plate should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) for both the light-exposed and dark conditions.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To detect the generation of intracellular ROS following PDT.
Methodology:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes and treat with the photosensitizer precursors as described previously.
-
ROS Probe Incubation: Before irradiation, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Irradiation: Irradiate the cells with the appropriate wavelength and light dose.
-
Fluorescence Microscopy: Immediately after irradiation, visualize the cells using a fluorescence microscope. An increase in green fluorescence indicates the presence of ROS.
-
Quantitative Analysis: For a quantitative measure, a plate-based assay can be performed where the fluorescence intensity is read using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway for 5-PLA-mediated PDT and a typical experimental workflow for its validation.
Caption: Hypothesized mechanism of 5-PLA mediated PDT.
Caption: Experimental workflow for 5-PLA validation.
Conclusion
The statistical validation of this compound is a critical step in determining its potential as a next-generation photosensitizer for photodynamic therapy. While direct experimental data for 5-PLA is currently scarce, the established knowledge base for 5-ALA provides a robust framework for comparison. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the cellular uptake, PpIX conversion, phototoxicity, and ROS generation of 5-PLA. The resulting data will be crucial for establishing a comprehensive performance profile and determining the future clinical utility of this promising compound.
References
- 1. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 2. In vitro testing of basal cytotoxicity: Establishment of an adverse outcome pathway from chemical insult to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 5-aminolevulinic acid-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Phenyllevulinic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Phenyllevulinic acid, aligning with standard laboratory safety protocols.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate care to minimize exposure risks. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety goggles or face shield)[1]
-
Ensure work is conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Powder or crystals | [1] |
| Appearance | White | [1] |
| Hazards | Skin irritation, serious eye irritation, potential respiratory irritation | [1][2] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] However, it is considered slightly hazardous for water. | [1] |
| Primary Disposal Route | Approved waste disposal plant | [1][3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain.[2][4]
Experimental Protocol for Waste Collection and Storage:
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed container. The container should be appropriate for chemical waste and in good condition.
-
Label the container with the full chemical name: "Waste this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials. While specific incompatibilities for this compound are not detailed, a related compound, Levulinic acid, is incompatible with bases and strong oxidizing agents.[3] Therefore, it is prudent to avoid storing it with these materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant".[1][3]
-
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For dry spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 5-Phenyllevulinic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Phenyllevulinic acid, tailored for researchers, scientists, and drug development professionals. Given the limited specific safety data for this compound, these guidelines are conservatively based on the known hazards of the structurally similar compound, 5-Aminolevulinic acid (5-ALA).
Core Hazard Assessment
This compound is presumed to share a hazard profile with 5-ALA, which is classified as an irritant.[1][2] The primary risks associated with handling this compound include:
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]
A thorough risk assessment should be conducted for any specific experimental protocol involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1 | Provides protection against splashes and airborne particles.[4] Goggles are essential, and a face shield is required when there is a significant splash hazard.[4][5] |
| Hands | Disposable Nitrile Gloves (Double-Gloved) | EN 374 | Minimizes the risk of skin contact.[4] Double-gloving is recommended for added protection.[4] Gloves must be inspected before use and changed immediately upon contamination.[6] |
| Body | Laboratory Coat | N/A | Protects personal clothing and skin from contamination.[7][8] |
| Feet | Closed-Toe Shoes | N/A | Protects feet from spills and falling objects.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for ensuring safety. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate hazardous waste stream immediately after use.[6] |
| Aqueous Solutions | Consult your institution's hazardous waste guidelines. Do not pour down the drain.[9] |
All waste must be disposed of in accordance with local, state, and federal regulations.[9]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][10] Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][10][11] Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air.[3][11] If breathing is difficult, provide oxygen. Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[3][10] Seek immediate medical attention.[10] |
For any significant spill, evacuate the area and follow your institution's emergency spill response procedures.[9][12]
References
- 1. fagron-com-production-cdn.s3.eu-central-1.amazonaws.com [fagron-com-production-cdn.s3.eu-central-1.amazonaws.com]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.com [fishersci.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
